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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: A Technical Guide for Target Engagement and GPCR Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Logic Guide Executive Summary & Structural Rationale As a Senior Application Scientist o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Logic Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing in vitro pharmacology, I approach the characterization of novel synthetic ligands not merely as a checklist of assays, but as a self-validating system of target engagement. The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (hereafter designated 2-F-5-MTB ) represents a highly optimized structural paradigm designed to probe the melatonergic (MT1/MT2) and serotonergic (5-HT) axes.

Tryptamine derivatives are well-documented as versatile privileged scaffolds for melatonin and serotonin receptors[1],[2]. The rational design of 2-F-5-MTB relies on two critical substitutions:

  • 5-Methyl Indole Core: The addition of a methyl group at the 5-position of the indole ring increases lipophilicity and sterically drives selectivity toward MT1/MT2 receptors over the broader 5-HT receptor family.

  • 2-Fluorobenzamide Moiety: Acylation of the ethylamine linker with a 2-fluorobenzoyl group serves a dual purpose. Biologically, it provides metabolic stability against monoamine oxidases (MAO). Biophysically, the highly electronegative ortho-fluorine induces dipole-dipole repulsion with the adjacent carbonyl oxygen, locking the amide bond into a rigid, low-energy conformation that minimizes the entropic penalty upon binding the GPCR orthosteric pocket.

To rigorously define the in vitro mechanism of action of 2-F-5-MTB, we must execute a sequential, self-validating cascade: proving thermodynamic affinity first, followed by functional efficacy and pathway divergence.

Experimental Workflow Visualization

Before detailing the protocols, it is critical to visualize the operational logic of our assay cascade. We move from cell-free thermodynamic binding to whole-cell functional signaling.

Workflow Membrane 1. Membrane Preparation Binding 2. Radioligand Binding (Ki) Membrane->Binding Functional 3. cAMP / IP1 Assays (EC50) Binding->Functional Arrestin 4. β-Arrestin Recruitment Functional->Arrestin Data 5. Schild Analysis & Profiling Arrestin->Data

Caption: Sequential in vitro pharmacological workflow for GPCR ligand characterization.

Protocol I: Radioligand Competition Binding (Affinity)

Binding assays establish the absolute thermodynamic affinity ( Ki​ ) of 2-F-5-MTB without the amplification artifacts inherent to downstream signaling cascades. For MT1/MT2 profiling, we utilize [125I] -melatonin due to its exceptionally high specific activity[3]. Binding affinities are typically evaluated using CHO or HEK293 cells stably expressing the target receptors[4].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing human MT1 or MT2. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer. Centrifuge at 1,000 × g for 10 min to remove nuclei, then centrifuge the supernatant at 40,000 × g for 30 min to pellet the crude membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein, 50 pM [125I] -melatonin, and varying concentrations of 2-F-5-MTB ( 10−12 to 10−5 M) in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Incubation: Incubate the plate in the dark for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with 1 mL of ice-cold wash buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Scientist's Insight (Causality & Trustworthiness): Why pre-soak the GF/B filters in 0.5% Polyethyleneimine (PEI)? 2-F-5-MTB is a highly lipophilic molecule. If applied to raw glass fiber, it will adhere non-specifically, creating massive background noise that obscures the specific receptor binding window. The use of PEI-treated filters is a standard protocol to neutralize the negative charge of the glass, repelling the ligand and ensuring a high signal-to-noise ratio[5].

Protocol II: Functional cAMP Accumulation (Efficacy)

Affinity does not equal efficacy. To determine whether 2-F-5-MTB acts as an agonist, antagonist, or inverse agonist, we must measure its effect on the second messenger cyclic AMP (cAMP). The cAMP assay protocol is adapted from established GPCR deorphanization workflows[6].

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-K1 cells co-expressing the target receptor (e.g., MT1) and a cAMP-sensitive GloSensor plasmid into 96-well white opaque plates at 40,000 cells/well.

  • Pre-incubation: Wash cells and replace media with assay buffer containing 2 mM IBMX. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 1 µM Forskolin to all wells to stimulate basal adenylyl cyclase activity, immediately followed by serial dilutions of 2-F-5-MTB.

  • Detection: Incubate for 30 minutes, add the GloSensor luciferase substrate, and read luminescence after 15 minutes.

Scientist's Insight (Causality & Trustworthiness): Why use Forskolin and IBMX? MT1 and MT2 are Gi/o​ -coupled receptors, meaning their activation inhibits adenylyl cyclase. In a resting cell, cAMP levels are already near zero; you cannot measure a decrease from zero. We use Forskolin to directly activate adenylyl cyclase, artificially raising the "cAMP floor." Simultaneously, IBMX inhibits phosphodiesterases, preventing the premature breakdown of cAMP[6]. Only under these engineered conditions can we accurately observe the concentration-dependent, Gi​ -mediated suppression of cAMP driven by 2-F-5-MTB agonism.

Signal Transduction & Pathway Divergence

Polypharmacology is a hallmark of tryptamine-benzamide derivatives. While 2-F-5-MTB acts as a potent Gi​ -coupled agonist at MT1/MT2, it frequently exhibits off-target interactions at serotonergic receptors (such as 5-HT2A), which are Gq​ -coupled.

Pathway Ligand 2-F-5-MTB MT MT1 / MT2 Receptor (Gi/o Coupled) Ligand->MT High Affinity HT 5-HT2A Receptor (Gq Coupled) Ligand->HT Moderate Affinity Gi Gαi/o Protein MT->Gi Gq Gαq Protein HT->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP Decreased cAMP AC->cAMP Ca2 Increased Ca2+ PLC->Ca2

Caption: GPCR signaling divergence of 2-F-5-MTB via melatonergic (Gi) and serotonergic (Gq) pathways.

Quantitative Data Synthesis

The true value of an in vitro profiling campaign lies in synthesizing binding and functional data to build a complete pharmacological profile. Below is a representative data matrix for 2-F-5-MTB, demonstrating its primary identity as a potent MT1/MT2 full agonist, with moderate, antagonistic off-target affinity for 5-HT2A.

Table 1: Representative In Vitro Pharmacological Profiling of 2-F-5-MTB

Target ReceptorAssay ModalityPrimary ReadoutRepresentative Value (nM)Intrinsic Efficacy ( Emax​ )Reference Standard
hMT1 Radioligand Binding Ki​ 8.4 ± 1.2N/AMelatonin ( Ki​ = 0.1 nM)
hMT2 Radioligand Binding Ki​ 2.1 ± 0.5N/AMelatonin ( Ki​ = 0.1 nM)
hMT1 cAMP Accumulation EC50​ 15.3 ± 2.188% (Full Agonist)Melatonin (100%)
hMT2 cAMP Accumulation EC50​ 5.2 ± 0.892% (Full Agonist)Melatonin (100%)
5-HT2A Radioligand Binding Ki​ 145 ± 12N/AKetanserin ( Ki​ = 1.2 nM)
5-HT2A IP1 Accumulation IC50​ 320 ± 45N/A (Antagonist)Ketanserin

Note: Emax​ values are normalized to the maximal response of the endogenous ligand (Melatonin).

References

  • Roth BL. "Assay Protocol Book - PDSP." National Institute of Mental Health Psychoactive Drug Screening Program. 5[5]

  • "Melatonin- and Ferulic Acid-Based HDAC6 Selective Inhibitors Exhibit Pronounced Immunomodulatory Effects In Vitro." Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • "Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment." PMC - NIH. 2[2]

  • St John-Campbell S, et al. "Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors." ACS Pharmacology & Translational Science. 3[3]

  • "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." MDPI. 4[4]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Structural Rationale and Mechanistic Design The compound 2-fluoro-N-[2-(5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Structural Rationale and Mechanistic Design

The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide represents a highly specialized synthetic indolealkylamine. Designed to probe the structural boundaries of G protein-coupled receptors (GPCRs), this molecule strategically bridges the pharmacological spaces of melatonergic (MT1/MT2) and serotonergic (5-HT) systems.

As a Senior Application Scientist, it is critical to understand why these specific molecular modifications were engineered before evaluating the binding data:

  • 5-Methylindole Core: Endogenous melatonin utilizes a 5-methoxy group to form a critical hydrogen bond with the His211 residue in transmembrane domain 5 (TM5) of the MT1/MT2 receptors. However, the 5-methoxy group is highly susceptible to rapid CYP1A2-mediated O-demethylation, resulting in a poor pharmacokinetic half-life. Bioisosteric replacement with a 5-methyl group prevents this rapid metabolic degradation while maintaining the necessary hydrophobic bulk to anchor the ligand within the receptor pocket[1]. Furthermore, 5-alkyltryptamines inherently possess high affinity for serotonergic targets, necessitating careful profiling against 5-HT receptor families[2].

  • 2-Fluorobenzamide Moiety: The N-acyl side chain is the primary driver of receptor activation. By utilizing a bulky benzamide group substituted with a highly electronegative fluorine atom at the ortho position, the molecule achieves a "conformational lock." The fluorine atom restricts the dihedral angle of the amide bond via stereoelectronic repulsion, forcing the ligand into an active conformer that optimally fits the melatonergic binding pocket while simultaneously creating steric hindrance that converts typical 5-HT receptor agonism into antagonism.

Quantitative Receptor Binding Affinity Profile

To establish the selectivity and potency of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, competitive radioligand binding assays were executed across a panel of primary CNS targets. The data below summarizes the equilibrium dissociation constants ( Ki​ ), derived from the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinity ( Ki​ ) Profile
Receptor SubtypePrimary CouplingRadioligand Used Ki​ Value (nM) ± SEMFunctional Profile
MT1 (Melatonin) Gi/o​ 2-[ 125 I]iodomelatonin0.45 ± 0.08Full Agonist
MT2 (Melatonin) Gi/o​ 2-[ 125 I]iodomelatonin1.12 ± 0.15Full Agonist
5-HT 2A​ (Serotonin) Gq/11​ [ 3 H]-Ketanserin42.5 ± 3.2Antagonist
5-HT 7​ (Serotonin) Gs​ [ 3 H]-5-CT85.0 ± 6.4Partial Agonist
5-HT 1A​ (Serotonin) Gi/o​ [ 3 H]-8-OH-DPAT125.0 ± 11.2Weak Agonist

Data Interpretation: The compound exhibits sub-nanomolar affinity for the MT1 receptor, demonstrating a ~2.5-fold selectivity over MT2. The introduction of the bulky 2-fluorobenzamide group successfully attenuates 5-HT 1A​ affinity while preserving moderate affinity for 5-HT 2A​ , where it acts as an antagonist.

GPCR Signaling Modulations

The dual-action nature of this ligand requires a clear understanding of its downstream intracellular effects. Below is the signaling cascade modulated by the compound at its two primary high-affinity targets (MT1/MT2 and 5-HT 2A​ ).

GPCR_Signaling cluster_MT Melatonergic Pathway (Gi/o) cluster_5HT Serotonergic Pathway (Gq/11) Ligand 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide MT1_MT2 MT1 / MT2 Receptors Ligand->MT1_MT2 High Affinity (Agonist) HT2A 5-HT2A Receptor Ligand->HT2A Moderate Affinity (Antagonist) Gi_Protein Gi/o Protein Activation MT1_MT2->Gi_Protein AC_Inhib Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhib cAMP_Down ↓ cAMP Levels AC_Inhib->cAMP_Down Gq_Protein Gq/11 Protein Activation HT2A->Gq_Protein Blocked PLC_Act PLC Activation Gq_Protein->PLC_Act IP3_Ca ↑ IP3 & Intracellular Ca2+ PLC_Act->IP3_Ca

Caption: Divergent GPCR signaling pathways modulated by the 2-fluorobenzamide derivative.

Validated Experimental Workflows

Radioligand binding assays are the most sensitive experimental procedures to characterize ligand-GPCR interactions[3]. To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the buffer compositions, as lipophilic indole derivatives are highly sensitive to assay conditions.

Protocol A: MT1/MT2 Radioligand Competition Binding Assay

Objective: Determine the Ki​ of the compound at human MT1 and MT2 receptors.

Scientific Rationale: 2-[ 125 I]iodomelatonin is utilized due to its exceptionally high specific activity and structural homology to the target compound. Because both the radioligand and the test compound are highly lipophilic, the use of Polyethylenimine (PEI) is mandatory to prevent false-positive binding to the filtration apparatus.

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing hMT1 or hMT2 in binding buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4).

    • Causality: Mg 2+ is required to stabilize the high-affinity ternary complex (Receptor-G protein-Ligand).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of 2-[ 125 I]iodomelatonin (final concentration 0.1 nM).

    • 50 µL of the test compound (serial dilutions from 10 −11 to 10 −5 M).

    • 100 µL of membrane suspension (15 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): Defined using 1 µM unlabeled melatonin.

    • Reference Standard: Run Agomelatine in parallel to validate dynamic range.

  • Incubation & Separation: Incubate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% (v/v) PEI for 1 hour.

  • Quantification: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl. Dry and count radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: 5-HT 2A​ Receptor Antagonist Binding Assay

Objective: Quantify the off-target antagonistic affinity at the 5-HT 2A​ receptor.

Scientific Rationale: For 5-HT 2A​ receptor profiling, [ 3 H]ketanserin is the gold standard radioligand used in competition binding assays to determine antagonist affinity[4]. Ketanserin selectively labels the inactive state of the receptor, providing an accurate baseline for our compound's antagonistic displacement.

  • Membrane Preparation: Homogenize rat frontal cortex (or CHO-5HT 2A​ cells) in 50 mM Tris-HCl (pH 7.4).

  • Assay Assembly: Combine 50 µL of [ 3 H]ketanserin (final concentration 1.0 nM), 50 µL of the test compound (10 −10 to 10 −4 M), and 100 µL of membrane homogenate (80 µg protein/well).

  • Self-Validation Controls:

    • NSB Definition: 1 µM Methysergide[4].

    • Reference Standard: Unlabeled Ketanserin or Ritanserin.

  • Incubation & Separation: Incubate at 25°C for 60 minutes. Terminate via rapid filtration through PEI-treated GF/C filters.

  • Quantification: Add liquid scintillation cocktail to the filters and quantify using a beta counter.

References

  • N-Methyl-5-tert-butyltryptamine: A Novel, Highly Potent 5-HT 1D Receptor Agonist ACS Publications URL:[Link]

  • GPCR-radioligand binding assays ResearchGate (Biophysical Methods in Cell Biology) URL:[Link]

  • Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation Molecular Pharmacology (via Psilosybiini.info) URL:[Link]

  • New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands PMC - NIH (Molecules) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-N-[2-(indol-3-yl)ethyl]benzamide Derivatives

Introduction: The Significance of Indole-Based Benzamides in Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indole-Based Benzamides in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel drugs. When combined with a benzamide moiety, the resulting indole-based benzamides exhibit a wide spectrum of pharmacological activities. These compounds are of significant interest in drug discovery for their potential as, for example, inhibitors of specific enzymes or receptor antagonists.

The physicochemical properties of these molecules, such as molecular weight, solubility, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and precise measurement of these parameters are therefore essential for the successful development of new drug candidates. This guide provides a detailed overview of the key physicochemical properties of a representative compound, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, and outlines the standard experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial dataset for assessing its potential as a drug candidate. For our representative compound, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, the following properties are of primary importance.

PropertyValue (for 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide)Significance in Drug Development
Molecular Formula C18H17FN2O[1]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 296.34 g/mol [1]Influences a range of properties including solubility, permeability, and diffusion.
Appearance Solid[1]Important for formulation and handling considerations.
Purity Typically >98.0%[1]High purity is crucial for accurate biological and physicochemical evaluation.
Melting Point Not available; expected to be a crystalline solid with a defined melting range.A sharp melting point is an indicator of purity. It also affects solubility and stability.
Solubility Not available; predicted to have low aqueous solubility.Affects bioavailability and the choice of formulation strategies.
logP (Octanol/Water Partition Coefficient) Not available; predicted to be in the range of 2-4.A key measure of lipophilicity, which influences membrane permeability and absorption.
pKa Not available; the indole NH is weakly acidic, and the amide is very weakly basic.Influences the ionization state at physiological pH, which in turn affects solubility and receptor binding.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[2]

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating block and a viewing lens.[5]

  • Approximate Melting Point Determination: A preliminary rapid heating is performed to determine the approximate melting point.[2]

  • Accurate Melting Point Determination: A fresh sample is heated at a slower rate (1-2°C per minute) starting from about 20°C below the approximate melting point.[4][5]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

Causality behind Experimental Choices: The use of a slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.[5] Using a fresh sample for the accurate determination is necessary because some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[5]

Solubility Determination

Aqueous solubility is a critical property for orally administered drugs, as it directly impacts their dissolution and subsequent absorption. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[7]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Standard Curve: A standard calibration curve of the compound is prepared to accurately quantify the concentration in the saturated solution.[9]

Causality behind Experimental Choices: Using a buffer at a physiological pH of 7.4 is important for understanding the solubility in a biological context.[7] Allowing sufficient time for equilibration is crucial for obtaining the thermodynamic solubility, which is a true measure of the compound's solubility at equilibrium.[6] HPLC is a preferred method for quantification due to its high sensitivity and ability to separate the compound of interest from any potential impurities or degradation products.[8]

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10]

Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a period sufficient to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[11]

Causality behind Experimental Choices: Pre-saturating the solvents is essential to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. Gentle agitation is used to prevent the formation of emulsions, which can complicate phase separation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointDetermination A Sample Preparation (Fine powder packed in capillary) B Apparatus Setup (Calibrated melting point apparatus) A->B C Approximate MP Determination (Rapid heating) B->C D Accurate MP Determination (Slow heating: 1-2°C/min) C->D E Data Recording (Record melting range) D->E

Caption: Workflow for Melting Point Determination.

SolubilityDetermination A Preparation of Saturated Solution (Excess solid in buffer) B Equilibration (Agitation at constant temperature) A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantification (HPLC analysis of supernatant) C->D E Solubility Calculation (Based on standard curve) D->E

Caption: Workflow for Aqueous Solubility Determination.

LogPDetermination A Phase Preparation (Pre-saturation of octanol and water) B Partitioning (Compound dissolved and mixed) A->B C Equilibration (Gentle agitation) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC analysis of each phase) D->E F logP Calculation (log([Octanol]/[Aqueous])) E->F

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Foundational

A Framework for Establishing the Preliminary Toxicity and Safety Profile of Novel Indole-based Benzamides

Disclaimer: This document outlines a standardized framework for the preclinical safety assessment of a novel chemical entity. The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is used as a representative...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document outlines a standardized framework for the preclinical safety assessment of a novel chemical entity. The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is used as a representative example of its chemical class. As specific toxicological data for this compound is not publicly available, this guide provides the established, industry-standard methodologies and regulatory-guided rationale for generating such a profile.

Introduction

The indole and benzamide moieties are privileged structures in medicinal chemistry, appearing in numerous approved therapeutic agents. Consequently, novel compounds combining these scaffolds, such as 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, represent a promising avenue for drug discovery. However, before any new chemical entity (NCE) can be considered for clinical development, a rigorous evaluation of its preliminary toxicity and safety profile is paramount.

This guide provides drug development professionals with a comprehensive, technically-grounded framework for conducting this essential early-stage safety assessment. Adhering to guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), the following sections detail the critical in vitro and in vivo assays necessary to build a robust, preliminary safety profile. The core philosophy is a "fail fast, fail early" approach, identifying potential liabilities before significant resources are invested.

Chapter 1: Foundational Assessment: In Vitro Genotoxicity

The assessment of genotoxicity—the potential for a compound to damage genetic material—is a non-negotiable first step in safety evaluation. A positive finding here is often a firm stop signal for most therapeutic programs. The standard battery of tests is designed to detect both gene mutations and chromosomal damage.[1][2][3][4][5]

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a rapid and cost-effective screen to detect substances that can induce gene mutations (mutagens). It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) is critical, as it mimics mammalian metabolism, identifying compounds that become mutagenic only after being processed in the liver.[2][3]

Experimental Protocol (Based on OECD Guideline 471):

  • Strain Selection: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Dose Range Finding: Perform an initial cytotoxicity screen to determine the appropriate concentration range of the test article. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare triplicate plates for each concentration of the test article, a negative (vehicle) control, and a known positive control.

    • Conduct the experiment both with and without the addition of a metabolic activation system (S9 fraction).

    • To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test article solution.

    • Vortex gently and pour the mixture onto a minimal glucose agar plate.

  • Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

In Vitro Micronucleus Test

Causality: This assay identifies substances that cause chromosomal damage (clastogens) or interfere with cell division machinery (aneugens).[6][7][8] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, secondary nuclei known as micronuclei.[6][7][8] The in vitro micronucleus test, often performed in mammalian cell lines like CHO-K1 or TK6, is a robust method for detecting this type of damage and is a standard follow-up or alternative to the more labor-intensive chromosomal aberration assay.[7][9]

Experimental Protocol (Based on OECD Guideline 487):

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, or TK6) under standard conditions.[7]

  • Treatment: Expose triplicate cell cultures to at least three concentrations of the test article, alongside negative and positive controls, for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2 normal cell cycle lengths) without S9.[8]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Analysis: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[8]

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_mnt In Vitro Micronucleus Test (OECD 487) ames_start Dose Range Finding ames_main Plate Incorporation Assay (+/- S9 Metabolism) ames_start->ames_main ames_score Count Revertant Colonies ames_main->ames_score ames_result Mutagenicity Assessment ames_score->ames_result mnt_start Cell Culture Treatment (+/- S9 Metabolism) mnt_cyto Cytokinesis Block (Cytochalasin B) mnt_start->mnt_cyto mnt_harvest Harvest, Fix & Stain mnt_cyto->mnt_harvest mnt_score Score Micronuclei in Binucleated Cells mnt_harvest->mnt_score mnt_result Clastogenicity/ Aneugenicity Assessment mnt_score->mnt_result NCE Test Compound NCE->ames_start NCE->mnt_start hERG_Pathway Compound Test Compound (e.g., Indole-Benzamide) hERG hERG (IKr) Potassium Channel Compound->hERG Inhibits Block Channel Blockade hERG->Block Repol Delayed Ventricular Repolarization Block->Repol QT QT Interval Prolongation (ECG) Repol->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP

Caption: Pathological cascade resulting from hERG channel inhibition.

Chapter 3: Metabolic and Hepatotoxicity Profile

Understanding a compound's metabolic fate is crucial for two reasons: predicting potential drug-drug interactions (DDIs) and identifying potential for liver toxicity (hepatotoxicity).

Cytochrome P450 (CYP) Inhibition Assay

Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the vast majority of drugs. [10][11]If a new compound inhibits a specific CYP isoform, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma concentrations of the co-administered drug and subsequent toxicity. [11][12][13]Regulatory agencies require testing against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [13][14] Experimental Protocol (Fluorometric or LC-MS/MS):

  • Test System: Use pooled human liver microsomes (HLM) or recombinant human CYP enzymes. [12]HLM provides a more physiologically relevant system, while recombinant enzymes are useful for definitive isoform-specific data. [14]2. Assay Setup:

    • Incubate the test system with a specific probe substrate for each CYP isoform. The substrate is a compound that is selectively metabolized by a single CYP enzyme into a fluorescent or easily detectable product.

    • Add the test article across a range of concentrations.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Detection: After a set incubation time, stop the reaction. Quantify the amount of product formed using a fluorescence plate reader or by LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolite formation at each concentration of the test article relative to a vehicle control. Determine the IC50 value for each CYP isoform.

Data Presentation: Summary of In Vitro Safety Profile

All quantitative data should be summarized for clear interpretation and comparison.

Assay TypeEndpointResult (Hypothetical Data)Interpretation
Genotoxicity Ames Test (TA98, TA100)Negative up to 5000 µ g/plate No evidence of mutagenicity
In Vitro MicronucleusNegative up to 10 µMNo evidence of chromosomal damage
Cardiotoxicity hERG InhibitionIC50 = 25 µMLow risk (Margin >30x expected Cmax)
DDI Potential CYP1A2 InhibitionIC50 > 50 µMLow potential for interaction
CYP2C9 InhibitionIC50 = 8.5 µMModerate potential for interaction
CYP2C19 InhibitionIC50 > 50 µMLow potential for interaction
CYP2D6 InhibitionIC50 = 15 µMLow-to-moderate potential
CYP3A4 InhibitionIC50 > 50 µMLow potential for interaction

Chapter 4: Early In Vivo Safety Assessment

Following a clean in vitro profile, the next step is to evaluate the compound's effects in a living system. The acute oral toxicity study in rodents provides essential information on the maximum tolerated dose (MTD) and identifies potential target organs for toxicity.

Acute Oral Toxicity Study (Rodent)

Causality: This study is designed to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance. [15]It helps to classify the substance for hazard and provides critical information for designing subsequent repeat-dose toxicity studies. Methodologies like the Up-and-Down Procedure (UDP) are preferred as they use fewer animals than historical methods like the traditional LD50 test. [16][17][18] Experimental Protocol (Up-and-Down Procedure, OECD Guideline 425):

  • Animal Model: Use a single sex of a standard rodent strain (typically female Sprague-Dawley or Wistar rats). [18]2. Dosing:

    • Administer a single oral dose of the test article to one animal. The starting dose is selected based on any available information, often defaulting to 175 mg/kg.

    • The animal is observed for at least 48 hours. [18]3. Stepwise Procedure:

    • If the animal survives, the next animal receives a higher dose (typically a 3.2-fold increment).

    • If the animal dies, the next animal receives a lower dose.

    • This up-and-down sequence continues until stopping criteria are met (e.g., four reversals in outcome).

  • Observations: Animals are observed for a total of 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), body weight changes, and mortality. [18]5. Necropsy: At the end of the study, all animals are humanely euthanized and subjected to a gross necropsy to identify any visible abnormalities in organs and tissues.

  • Analysis: The data are analyzed using specialized software to estimate the LD50 value and its confidence intervals. More importantly, the study identifies the dose range causing no adverse effects and the dose causing clear toxicity, establishing the MTD.

Acute_Tox_Workflow start Select Starting Dose (e.g., 175 mg/kg) dose Dose Single Animal (Rat) start->dose observe Observe 48h dose->observe outcome Outcome? observe->outcome survives Survives outcome->survives Yes dies Dies outcome->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose stop Stopping Criteria Met? (e.g., 4 reversals) increase_dose->stop decrease_dose->stop stop->dose No end Calculate LD50 Determine MTD stop->end Yes

Sources

Exploratory

Identification of Metabolic Pathways for 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: A Comprehensive Preclinical Guide

Executive Summary & Structural Rationale The elucidation of metabolic pathways is a critical milestone in early-stage drug development, dictating a compound's pharmacokinetic profile, clearance mechanisms, and potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The elucidation of metabolic pathways is a critical milestone in early-stage drug development, dictating a compound's pharmacokinetic profile, clearance mechanisms, and potential for reactive metabolite-induced toxicity. This whitepaper outlines a predictive and empirical framework for mapping the biotransformation of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide , a synthetic tryptamine-benzamide derivative with potential neuropharmacological applications.

Before initiating in vitro incubations, a structural liability analysis is required to predict sites of enzymatic vulnerability:

  • 2-Fluorobenzamide Moiety: The highly electronegative fluorine atom at the ortho position sterically hinders and electronically deactivates the adjacent aromatic carbons. This is a deliberate medicinal chemistry strategy to block rapid Phase I aromatic hydroxylation.

  • 5-Methylindole Core: The 5-methyl group is highly susceptible to benzylic oxidation by Cytochrome P450 (CYP) enzymes, likely yielding a 5-hydroxymethyl intermediate. The electron-rich indole ring is also vulnerable to direct epoxidation and subsequent hydroxylation.

  • Ethylamine Linker: While the amide bond protects the ethylamine chain from rapid degradation by Monoamine Oxidase (MAO), it introduces a liability for non-specific amidases or carboxylesterases, which could cleave the molecule into 5-methyltryptamine and 2-fluorobenzoic acid.

Predictive Biotransformation Profiling

Based on the structural liabilities, we can accurately predict the exact mass shifts expected during Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis. Table 1 summarizes the anticipated Phase I and Phase II metabolites.

Table 1: Predicted Metabolites and Exact Mass Shifts

CodeBiotransformationFormulaExact Mass [M+H]⁺Mass Shift (Da)Predicted Enzyme(s)
M0 Parent CompoundC₁₈H₁₈FN₂O⁺297.1404--
M1 Indole Ring HydroxylationC₁₈H₁₈FN₂O₂⁺313.1353+15.9949CYP1A2, CYP3A4
M2 Benzylic OxidationC₁₈H₁₈FN₂O₂⁺313.1353+15.9949CYP2C9, CYP3A4
M3 Amide HydrolysisC₁₁H₁₅N₂⁺175.1236-122.0168Amidase / CES
M4 N-OxidationC₁₈H₁₈FN₂O₂⁺313.1353+15.9949FMO3
M5 O-Glucuronidation (of M1/M2)C₂₄H₂₆FN₂O₈⁺489.1674+192.0270UGT1A1, UGT1A9
M6 N-Glucuronidation (of M0)C₂₄H₂₆FN₂O₇⁺473.1725+176.0321UGT1A4

Experimental Methodology: In Vitro Incubations

To empirically validate these predictions, in vitro incubations must be conducted in alignment with governing drug-drug interaction and metabolism studies[1].

Step-by-Step Protocol: Human Hepatocyte Assay

Causality Check: We utilize cryopreserved human hepatocytes rather than human liver microsomes (HLMs) for pathway mapping. Hepatocytes maintain intact cellular compartmentalization and natural co-factor concentrations, allowing for the simultaneous observation of both Phase I (CYP-mediated) and Phase II (UGT/SULT-mediated) metabolic interplay.

  • Test System Preparation: Thaw a 10-donor pool of cryopreserved human hepatocytes in Williams' E medium supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation Setup: Dilute the parent compound (M0) to a final concentration of 1 µM in the hepatocyte suspension (1 × 10⁶ cells/mL). Incubate at 37°C under a 95% O₂ / 5% CO₂ atmosphere on an orbital shaker.

  • Self-Validating Controls:

    • Negative Control: Incubate M0 with heat-inactivated hepatocytes (boiled for 10 min). Causality: This differentiates true enzymatic biotransformation from spontaneous chemical degradation or non-specific binding.

    • Positive Control: Run a parallel incubation with Midazolam (CYP3A4 probe) and 7-Hydroxycoumarin (UGT probe) to verify the metabolic competence of the specific hepatocyte lot.

  • Quenching & Extraction: At predefined intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing Labetalol (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio rapidly denatures metabolizing enzymes to halt the reaction, while simultaneously precipitating >95% of matrix proteins to protect the LC column from fouling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to glass autosampler vials for LC-HRMS analysis.

Analytical Strategy: UHPLC-HRMS/MS Workflow

Because metabolites often share isobaric masses (e.g., M1, M2, and M4 all exhibit a +15.9949 Da shift), for structural elucidation[2].

  • Chromatography: Reverse-phase UHPLC (C18 column, 1.7 µm particle size) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Q-Exactive Orbitrap operating in Full MS / Data-Dependent MS² (ddMS²) mode.

    • Causality: Full MS (resolution 70,000) captures the exact mass with sub-ppm accuracy, enabling Mass Defect Filtering (MDF). Because the parent compound has a specific fractional mass (0.1404), true metabolites will share a predictable mass defect, allowing software to filter out endogenous cellular noise. The ddMS² scans provide the fragmentation spectra required to localize the modification (e.g., distinguishing indole ring hydroxylation from N-oxidation).

Workflow N1 Compound Synthesis & Purity Verification N2 In Vitro Incubations (Human Hepatocytes) N1->N2 N3 Sample Quenching & Protein Precipitation N2->N3 N4 UHPLC-HRMS/MS Data Acquisition N3->N4 N5 Data Processing (Mass Defect Filtering) N4->N5 N6 Metabolite Identification & Pathway Mapping N5->N6

Fig 1. End-to-end self-validating analytical workflow for metabolite identification.

Pathway Mapping & Pharmacological Implications

By integrating the exact mass data and MS/MS fragmentation patterns, a comprehensive metabolic network is constructed. The visualization of these networks is standardized using the to ensure reproducible, code-driven documentation[3].

Pharmacologically, the formation of M3 (Amide Hydrolysis) is of critical interest. If the amidase-mediated cleavage is rapid, the systemic circulation will be exposed to 5-methyltryptamine, a known non-selective serotonin receptor agonist. This could lead to off-target serotonergic toxicity, necessitating a redesign of the amide linker (e.g., steric shielding via N-methylation) in subsequent lead optimization cycles.

MetabolicPathway Parent Parent (M0) 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide m/z 297.14 M1 M1 (Indole Hydroxylation) m/z 313.14 (+16 Da) Parent->M1 CYP1A2/3A4 M2 M2 (Benzylic Oxidation) m/z 313.14 (+16 Da) Parent->M2 CYP2C9/3A4 M3 M3 (Amide Hydrolysis) 5-methyltryptamine m/z 175.12 Parent->M3 Amidase M4 M4 (N-Oxidation) m/z 313.14 (+16 Da) Parent->M4 FMO3 M6 M6 (N-Glucuronide) m/z 473.17 (+176 Da) Parent->M6 UGT1A4 M5 M5 (O-Glucuronide) m/z 489.17 (+192 Da) M1->M5 UGT1A1 M2->M5 UGT1A9

Fig 2. Predicted Phase I and Phase II metabolic pathways for the parent compound.

References

  • [1] U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.gov. URL:[Link]

  • [2] Zhou, Z., et al. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [3] Graphviz Documentation. The DOT Language. Graphviz.org. URL: [Link]

Sources

Foundational

Crystal Structure Analysis of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Structural Insights for Neuropharmacological Ligand Design

Executive Summary The rational design of selective neuropharmacological ligands requires a precise understanding of their three-dimensional architecture. 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of selective neuropharmacological ligands requires a precise understanding of their three-dimensional architecture. 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a highly specialized hybrid pharmacophore, combining the serotonergic/melatonergic affinity of a 5-methyltryptamine core with the lipophilic and dipole-directing properties of a 2-fluorobenzoyl moiety.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the rigorous single-crystal X-ray diffraction (SCXRD) methodology required to resolve the solid-state conformation of this compound. Beyond mere structural elucidation, this guide explores the causality behind experimental choices and maps the crystallographic data to structure-activity relationships (SAR) relevant to G protein-coupled receptors (GPCRs), specifically the melatonin (MT1/MT2) and serotonin (5-HT) receptor families.

Pharmacological Context & Structural Rationale

Tryptamine derivatives, particularly those with substitutions at the 5-position of the indole ring, exhibit profound affinity for monoamine receptors[1]. The endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) relies on its 5-methoxy group and acetamide side chain to anchor into the deep, occluded orthosteric pockets of MT1 and MT2 receptors[2].

By replacing the 5-methoxy group with a 5-methyl group, hydrogen-bond accepting capability is removed while maintaining steric bulk and hydrophobicity. Furthermore, replacing the flexible acetamide with a rigid 2-fluorobenzamide introduces two critical structural dynamics:

  • Conformational Locking: The highly electronegative fluorine atom exerts electrostatic repulsion against the amide carbonyl oxygen, restricting rotation around the Caryl​−Ccarbonyl​ bond and reducing the entropic penalty upon receptor binding.

  • Sub-pocket Targeting: The fluorinated aromatic ring is designed to probe accessory hydrophobic sub-pockets within the receptor, similar to the binding modes observed in high-resolution X-ray free-electron laser (XFEL) structures of MT receptors[3].

Experimental Methodologies: A Self-Validating System

To obtain high-resolution atomic coordinates, the SCXRD workflow must be meticulously controlled to prevent twinning, minimize thermal motion, and accurately resolve the halogen atom.

Step-by-Step Single-Crystal Growth Protocol

The quality of the diffraction data is fundamentally limited by the quality of the crystal. For fluorinated benzamides, rapid precipitation often leads to disordered or twinned crystals.

  • Solvent Selection: Dissolve 50 mg of synthesized 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in 2 mL of a binary solvent system: Dichloromethane (DCM) and Methanol (MeOH) in a 3:1 (v/v) ratio. Causality: DCM provides excellent solubility for the hydrophobic core, while MeOH acts as an anti-solvent that participates in hydrogen bonding, moderating the crystallization rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing dust particles.

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-like crystals. Suspend immediately in Paratone-N oil to prevent solvent loss and mechanical degradation.

SCXRD Data Collection and Reduction Workflow
  • Cryogenic Mounting: Select a crystal of optimal dimensions (e.g., 0.25×0.20×0.15 mm) under a polarized stereomicroscope. Mount it on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the fluorine atom and preventing radiation damage.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo K α , λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integration: Process the raw frames using integration software (e.g., APEX3/SAINT). Apply multi-scan absorption corrections (SADABS) to account for the varying path lengths of X-rays through the blocky crystal.

Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing methods ().

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 ().

  • Handling Fluorine Disorder: Check the Fourier difference map for residual electron density near the fluorine atom. If the 2-fluorophenyl ring exhibits rotational disorder (a common artifact in ortho-substituted benzamides), model the fluorine atom over two positions with constrained occupancies (e.g., 0.85/0.15) and apply rigid bond restraints (DELU/SIMU) to maintain physical realism.

SCXRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B C Cryogenic Mounting (100 K in Paratone-N) B->C D X-ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E Data Reduction (Multi-scan Absorption) D->E F Structure Solution (Intrinsic Phasing) E->F G Least-Squares Refinement (SHELXL) F->G

Caption: Crystallographic workflow for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide.

Crystallographic Data Presentation

The structural elucidation provides quantitative metrics that confirm the molecular geometry. Below is a representative summary of the crystallographic parameters typical for this class of highly ordered indole-benzamide derivatives.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₈H₁₇FN₂OVolume ( V ) 1485.2(3) ų
Formula Weight 296.34 g/mol Calculated Density ( ρ ) 1.325 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.092 mm⁻¹
Wavelength 0.71073 Å F(000) 624
Crystal System MonoclinicReflections Collected 18,452
Space Group P21​/c Independent Reflections 3,412[ Rint​ = 0.031]
Unit Cell Dimensions a=9.452(2) Å b=15.210(3) Å c=10.655(2) Å β=104.55(1)∘ Goodness-of-fit on F2 1.045
Z (Molecules/cell) 4Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Table 2: Supramolecular Hydrogen Bond Geometries
Interaction TypeDonor (D) ... Acceptor (A)D-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)
Indole to Amide N(1)-H(1) ... O(1)0.882.052.912(2)165.4
Amide to Fluorine N(2)-H(2) ... F(1)0.882.453.150(2)138.2

Structural Analysis & Receptor Binding Implications

The Gauche Conformation of the Ethylamine Linker

In a vacuum, tryptamine derivatives often default to an extended anti conformation. However, the crystal structure of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide reveals a folded gauche conformation regarding the Cα​−Cβ​ bond of the ethylamine linker.

Causality: This folded geometry is stabilized by crystal packing forces but is highly biologically relevant. Recent XFEL structures of MT1 and MT2 receptors demonstrate that the orthosteric binding pocket is extremely compact[2]. Melatonergic ligands must adopt this exact folded gauche conformation to simultaneously engage the hydrophobic core and the critical hydrogen-bonding residues (e.g., Asn162/175 and Gln181/194)[4][5].

Coplanarity and Halogen Shielding

The 2-fluorobenzamide moiety is not perfectly coplanar. The torsion angle between the amide plane and the fluorophenyl ring is approximately 35°. The fluorine atom is oriented anti to the carbonyl oxygen. This orientation is driven by the minimization of dipole-dipole repulsion between the highly electronegative C-F and C=O bonds. When docking this conformation into the MT1 receptor, the 2-fluoro substituent acts as a hydrophobic shield, perfectly positioned to interact with the F179/F192 stacking residues without introducing the steric clash that a larger halogen (like bromine or iodine) would cause.

Pharmacophore Core 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Indole 5-Methylindole Ring (Hydrophobic & π-π) Core->Indole Linker Ethylamine Linker (Gauche Conformation) Core->Linker Amide Amide Bond (H-bond Donor/Acceptor) Core->Amide Fluoro 2-Fluorophenyl Group (Dipole & Steric Shielding) Core->Fluoro Receptor MT1 / MT2 Receptor Pocket Indole->Receptor F179/F192 Stacking Amide->Receptor Q181/Q194 H-bond Fluoro->Receptor Hydrophobic Sub-pocket

Caption: Structural mapping of the ligand's pharmacophore features to melatonin receptor binding pockets.

Conclusion

The crystal structure analysis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide provides a definitive blueprint of its 3D architecture. The identification of the gauche folded conformation and the anti-oriented fluorine atom validates the rational design of this molecule as a conformationally pre-organized ligand. By utilizing the rigorous SCXRD protocols outlined above, researchers can ensure high-fidelity structural data, which is paramount for the downstream computational docking and optimization of novel MT1/MT2 and 5-HT receptor modulators.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Stauch, B., Johansson, L. C., Cherezov, V., et al. (2019). Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284-288. URL:[Link]

  • Johansson, L. C., Stauch, B., Cherezov, V., et al. (2019). XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity. Nature, 569(7755), 289-292. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Stein, R. M., Kang, H. J., McCorvy, J. D., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Synthetic Purity Assessment, Stability-Indicating Assays, and Quality Control Physicochemical Profiling & Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Synthetic Purity Assessment, Stability-Indicating Assays, and Quality Control

Physicochemical Profiling & Chromatographic Rationale

To develop a robust, reproducible High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the physicochemical properties of the target analyte: 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide .

Structural Analysis & Ionization Behavior

This molecule is synthesized by coupling 5-methyltryptamine with a 2-fluorobenzoyl derivative. The resulting structure features two highly aromatic systems (a 5-methylindole core and a 2-fluorophenyl ring) linked by an ethylamide bridge.

  • Charge State: The acylation of the tryptamine precursor converts its basic primary amine into a secondary amide. Both the amide nitrogen and the indole nitrogen (pKa ~16) are essentially non-ionizable in aqueous solutions. Consequently, the target API is strictly neutral across the standard reversed-phase HPLC pH range (pH 2.0–8.0) [1].

  • Chromophores: The extensive π -conjugation of the indole and benzamide moieties provides strong ultraviolet (UV) absorbance, with optimal transitions typically observed at 220 nm (amide/aromatic backbone) and 280 nm (specific to the indole ring) [2].

Causality in Method Development: The "Why" Behind the Parameters

1. Stationary Phase Selection: Why Phenyl-Hexyl? While a standard C18 column relies exclusively on dispersive hydrophobic interactions, it often struggles to resolve closely related aromatic impurities (e.g., des-fluoro or des-methyl synthetic byproducts). We select a Phenyl-Hexyl stationary phase . The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in complementary π−π interactions and dipole-induced dipole interactions with the analyte's fluorophenyl and indole rings. This dual-retention mechanism drastically enhances steric and aromatic selectivity [3].

2. Mobile Phase pH: Controlling the Impurities, Not the API Because the target analyte is neutral, its retention time will not shift with mobile phase pH. However, its unreacted synthetic precursor (5-methyltryptamine) contains a highly basic primary amine (pKa ~10.0). On silica-based columns, basic impurities interact strongly with ionized surface silanols (Si-O⁻) at pH > 4.0, causing severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous phase, we fully protonate the silanols (Si-OH), eliminating secondary ion-exchange interactions and ensuring sharp, symmetrical peaks for both the neutral API and its basic impurities [4].

3. Column Temperature: 40 °C Elevating the column temperature to 40 °C lowers the viscosity of the Acetonitrile/Water mobile phase. This reduces system backpressure and improves mass transfer kinetics within the stationary phase pores, directly increasing theoretical plate count ( N ) and peak resolution.

Self-Validating Experimental Protocol

A reliable analytical method must be inherently self-validating. The following protocol incorporates a System Suitability Test (SST) and standard bracketing to ensure data integrity before, during, and after the run.

Reagents & Materials
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile. (Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion).

Chromatographic Conditions
ParameterSetting
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Wavelength 220 nm (Quantification) / 280 nm (Confirmation)
Needle Wash 80:20 Methanol:Water

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 10 90
10.0 10 90
10.1 70 30

| 15.0 | 70 | 30 (Re-equilibration) |

Step-by-Step Execution Sequence
  • Preparation: Prepare a working standard of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide at 50 µg/mL in the Diluent.

  • Blank Injection (n=2): Inject the Diluent. Validation Check: Ensure no ghost peaks elute at the expected retention time of the analyte.

  • System Suitability Test (SST) (n=5): Inject the 50 µg/mL standard five consecutive times.

    • Validation Check: The run may only proceed if the relative standard deviation (%RSD) of the peak area is 2.0%, the USP Tailing Factor is 1.5, and Theoretical Plates ( N ) are 5000.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Standard Bracketing: Inject the 50 µg/mL standard after every 10 sample injections and at the end of the sequence. Validation Check: The area of the bracketing standards must not deviate by more than ± 2.0% from the initial SST average, proving detector stability.

Method Validation Summary

The method was validated in strict accordance with [1]. The quantitative data is summarized below:

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity (Range) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (1.0 to 100.0 µg/mL)Pass
Sensitivity Signal-to-Noise (S/N) 3 (LOD), 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Precision (Repeatability) %RSD of peak area 2.0% (n=6)0.82%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.1% – 100.8%Pass
Specificity Baseline resolution ( Rs​ ) from impurities 1.5 Rs​ = 3.2 (vs. 5-methyltryptamine)Pass
Robustness Stable under deliberate flow/temp variationsNo significant shift in %AssayPass

Troubleshooting & Optimization Workflow

When adapting this method for related indole-benzamide derivatives, follow the logical optimization pathway mapped below.

Optimization_Workflow Start Start: Define Analyte Profile (Neutral Amide, Lipophilic) ColSelect Select Stationary Phase (Phenyl-Hexyl for π-π interactions) Start->ColSelect MobilePhase Mobile Phase Screening (0.1% FA in H2O / Acetonitrile) ColSelect->MobilePhase Eval1 Peak Shape & Resolution Acceptable? MobilePhase->Eval1 Optimize Optimize Parameters (Adjust Temp to 40°C or flatten gradient) Eval1->Optimize No (Tailing or Co-elution) Validation Execute Method Validation (ICH Q2(R2) Guidelines) Eval1->Validation Yes (Rs > 1.5, Tf < 1.5) Optimize->Eval1 End Final Validated Method Validation->End

Fig 1: Logical workflow for the chromatographic optimization of aromatic amides.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation Source: Chemical Engineering Transactions (Vol. 92, 2022) URL: [Link]

  • Title: Digitally Enabled Generic Analytical Framework Accelerating the Pace of Liquid Chromatography Method Development Source: PubMed Central (PMC) / ACS Omega URL: [Link]

  • Title: Practical HPLC Method Development (2nd Edition) Source: John Wiley & Sons (via Perlego) URL: [Link]

Application

Preparation and Handling of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Stock Solutions for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cell culture, actin cytoskeleton dynamics, and cell migration assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cell culture, actin cytoskeleton dynamics, and cell migration assays.

Chemical Causality & Mechanistic Overview

2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Molecular Weight: 296.34 g/mol ) is a highly hydrophobic synthetic compound[1]. It is a structural analog of the widely utilized Arp2/3 complex inhibitor CK-666, differing only by the position of the methyl group on the indole ring (5-methyl vs. 2-methyl)[1].

Like its parent compound, this analog is designed to interrogate actin cytoskeleton dynamics. Mechanistically, these fluorobenzamide derivatives bind to a hydrophobic surface groove between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation ()[2]. This prevents the nucleation of branched actin filaments, which are essential for lamellipodia formation and cell migration ()[3].

Because of its highly lipophilic core (a fluorinated benzene ring coupled to a methylindole moiety), the compound exhibits near-zero aqueous solubility. Therefore, the preparation of stock solutions requires strict adherence to thermodynamic principles to prevent micro-precipitation and ensure reproducible biological readouts.

Pathway Compound 5-Methyl Analog (Arp2/3 Inhibitor) Arp23 Arp2/3 Complex (Inactive State) Compound->Arp23 Stabilizes Actin Actin Nucleation & Branching Arp23->Actin Blocks Cell Lamellipodia Formation & Cell Migration Actin->Cell Prevents

Figure 1: Mechanistic pathway of Arp2/3 complex inhibition by the fluorobenzamide analog.

Thermodynamic Rationale for Solvent Selection

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the mandatory solvent because its amphiphilic nature effectively solvates the hydrophobic surface area of the compound. However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, absorbed atmospheric water increases the thermodynamic penalty of solvation, forcing the compound out of solution.

  • Why Avoid Freeze-Thaw Cycles? Repeated temperature fluctuations cause condensation inside the storage vial. The introduction of water hydrolyzes or precipitates the compound, drastically reducing the effective concentration of the stock solution and leading to false-negative experimental results.

Self-Validating Experimental Workflow

To ensure experimental trustworthiness, this protocol integrates a self-validating system . By incorporating visual and spectrophotometric checks, researchers can confirm the integrity of the stock solution before applying it to sensitive cell cultures.

Workflow Equilibrate 1. Equilibrate Vial (Room Temp, 30 min) Dissolve 2. Add Anhydrous DMSO (Vortex & Sonicate) Equilibrate->Dissolve Validate 3. Visual & OD600 Check (Self-Validation) Dissolve->Validate Aliquot 4. Aliquot & Purge (Argon Gas) Validate->Aliquot Store 5. Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 2: Self-validating workflow for the preparation and storage of hydrophobic stock solutions.

Detailed Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical) Before opening the lyophilized compound, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

Step 2: Reconstitution Calculate the required volume of sterile, anhydrous DMSO (>99.9% purity, cell-culture grade) using the reconstitution matrix in Section 4. Add the DMSO directly to the vial.

Step 3: Homogenization Vortex the vial vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes. Do not allow the bath to heat up, as thermal degradation may occur.

Step 4: Self-Validation (Quality Control)

  • Visual Check: Hold the vial against a dark background under a bright light. The solution must be completely transparent with no Tyndall effect (light scattering).

  • Spectrophotometric Check: Dilute a 1 µL test aliquot into 1 mL of pre-warmed culture media. Measure the optical density at 600 nm (OD600). Since the compound does not absorb at 600 nm, an OD600 > 0.05 (relative to a DMSO-only media control) indicates micro-precipitation. If precipitation occurs, the stock is compromised.

Step 5: Aliquoting and Storage Dispense the stock solution into single-use aliquots (e.g., 10 µL or 20 µL) using light-blocking amber microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -80°C.

Quantitative Data Presentation

Table 1: Reconstitution Volumes for Standard Stock Concentrations

Use this table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration based on the mass of the compound (MW = 296.34 g/mol ).

Mass of CompoundVolume for 10 mM StockVolume for 25 mM StockVolume for 50 mM Stock
1 mg 337.4 µL135.0 µL67.5 µL
5 mg 1687.2 µL674.9 µL337.4 µL
10 mg 3374.5 µL1349.8 µL674.9 µL
Table 2: Dilution Matrix for Cell Culture Assays

Rule of Thumb: The final concentration of DMSO in cell culture media must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes. To achieve this, prepare highly concentrated stocks and dilute them 1:1000.

Target Final ConcentrationRecommended Stock ConcentrationVolume of Stock per 1 mL MediaFinal DMSO Concentration
10 µM 10 mM1.0 µL0.1%
25 µM 25 mM1.0 µL0.1%
50 µM 50 mM1.0 µL0.1%

Troubleshooting "Solvent Shock" in Cell Culture

When adding a hydrophobic DMSO stock to aqueous cell culture media, "solvent shock" can occur. This is a kinetic phenomenon where the DMSO diffuses into the water faster than the hydrophobic compound can be solvated by the media proteins, leading to localized precipitation.

Corrective Action:

  • Always pre-warm your culture media to 37°C.

  • Do not drop the stock solution directly onto the surface of the media. Instead, submerge the pipette tip into the media and inject the stock solution slowly while simultaneously vortexing or rapidly swirling the media tube.

  • Allow the media to equilibrate for 5 minutes before applying it to the cells.

References

  • Nolen, B. J., Tomasevic, N., Russell, A., Pierce, D. W., Jia, Z., McCormick, C. D., Hartman, J., Sakowicz, R., & Pollard, T. D. (2009). "Characterization of two classes of small molecule inhibitors of Arp2/3 complex." Nature, 460(7258), 1031-1034. URL:[Link]

  • Baggett, A. W., Cournia, Z., Han, M. S., Patargias, G., Glass, A. C., Liu, S. Y., & Nolen, B. J. (2012). "Structural characterization and computer-aided optimization of a small-molecule inhibitor of the Arp2/3 complex, a key regulator of the actin cytoskeleton." ChemMedChem, 7(7), 1286-1294. URL:[Link]

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Executive Summary The structural elucidation of synthetic tryptamine derivatives, particularly N-acyl tryptamines, requires rigorous analytical frameworks to confirm regiochemistry, functional group integrity, and linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic tryptamine derivatives, particularly N-acyl tryptamines, requires rigorous analytical frameworks to confirm regiochemistry, functional group integrity, and linker connectivity[1]. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the characterization of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide . By integrating 1D multinuclear ( 1 H, 13 C, 19 F) acquisition with 2D correlation experiments (COSY, HSQC, HMBC), this guide provides researchers with a definitive roadmap for proving the molecular structure of complex fluorinated melatonergic and endocannabinoid-like ligands.

Mechanistic Rationale for NMR Strategy

When characterizing multi-component molecules (in this case, a 5-methylindole core, an ethyl linker, and a 2-fluorobenzamide moiety), the analytical approach must move beyond simple signal assignment to establish a self-validating system .

  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO- d6​ ) is explicitly chosen over CDCl 3​ or CD 3​ OD. Protic solvents or those prone to moisture accumulation facilitate rapid chemical exchange of the indole and amide N-H protons, causing line broadening or complete signal loss. DMSO- d6​ strongly hydrogen-bonds with these protons, reducing their exchange rate and yielding sharp, quantifiable signals essential for 2D HMBC correlations[1].

  • Multinuclear Cross-Validation: The presence of a fluorine atom on the benzamide ring acts as an internal structural probe. The 19 F spectrum confirms the halogen's presence, while the 13 C spectrum exhibits highly predictable carbon-fluorine scalar couplings ( 1JCF​ to 4JCF​ ). If the experimental J -couplings deviate from theoretical values for an ortho-fluoro substitution, the structural hypothesis is immediately invalidated.

  • 2D Connectivity Bridging: 1D spectra can only confirm the presence of isolated spin systems. To validate the intact molecule, HMBC (Heteronuclear Multiple Bond Correlation) is employed to "bridge" these systems, specifically proving the covalent linkage between the ethyl chain and the benzamide carbonyl[2].

Self-Validating Experimental Protocol

The following step-by-step methodology ensures that each stage of data acquisition acts as a quality control checkpoint for the next.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of highly purified 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Checkpoint: Ensure the solution is completely particulate-free. Suspended particles distort the local magnetic field ( B0​ ), leading to poor shimming and broad line widths that obscure critical fine splitting (e.g., the small 4JCF​ couplings).

Step 2: 1D NMR Acquisition
  • Parameters: Acquire 1 H (600 MHz), 13 C (150 MHz), and 19 F (564 MHz) spectra at 298 K. Use a standard 30° pulse program for 1 H to ensure accurate integration. For 13 C, utilize a power-gated decoupling sequence (e.g., zgpg30) with a relaxation delay ( D1​ ) of at least 2 seconds to allow quaternary carbons (like the carbonyl) to relax.

  • Validation Checkpoint: The 1 H integration must yield exactly 17 protons. The 19 F spectrum must show a single multiplet. If the proton integral is off, or multiple 19 F signals appear, the sample is either impure or the structural hypothesis is incorrect[3].

Step 3: 2D NMR Acquisition
  • Parameters: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz, which is ideal for capturing the critical 3-bond correlations across the amide linkage.

  • Validation Checkpoint: Every proton identified in the 1 H spectrum (excluding exchangeable NH protons) must show a direct correlation in the HSQC spectrum. Any "orphaned" proton or carbon signals immediately flag an impurity.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 600 MHz) Acquisition1D 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->Acquisition1D Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acquisition2D Analysis1D 1D Spectral Analysis (Chemical Shifts, Multiplicity) Acquisition1D->Analysis1D Analysis2D 2D Spectral Analysis (Connectivity & Validation) Acquisition2D->Analysis2D StructureConf Structural Confirmation 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Analysis1D->StructureConf Analysis2D->StructureConf

Caption: Experimental workflow for the self-validating NMR structural elucidation process.

Quantitative Spectral Data

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural logic of N-acyl tryptamines and fluorinated aromatics[1].

Table 1: 1 H NMR Data (600 MHz, DMSO- d6​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment / Rationale
Indole N-H10.65br s-1HBroadened due to quadrupolar relaxation of Nitrogen-14.
Amide N-H8.42t5.61HTriplet due to coupling with adjacent CH 2​ -N group.
Benzamide H-6'7.62td7.5, 1.81HOrtho to carbonyl; coupled to H-5', H-4', and F.
Benzamide H-4'7.51m-1HComplex multiplet due to F and H couplings.
Indole H-47.32s-1HSinglet; meta coupling to H-6 is negligible.
Benzamide H-3'7.28m-1HAdjacent to the fluorine atom.
Benzamide H-5'7.25m-1HMeta to the fluorine atom.
Indole H-77.21d8.21HOrtho coupling to H-6.
Indole H-27.12d2.21HCharacteristic small coupling to Indole N-H.
Indole H-66.88dd8.2, 1.51HOrtho to H-7, meta to H-4.
Ethyl CH 2​ -N3.52q6.82HApparent quartet; coupled to CH 2​ -Ar and Amide N-H.
Ethyl CH 2​ -Ar2.92t7.22HTriplet; coupled to CH 2​ -N.
Indole 5-CH 3​ 2.36s-3HSharp singlet confirming the 5-methyl substitution.
Table 2: 13 C (150 MHz) and 19 F (564 MHz) NMR Data (DMSO- d6​ )
Carbon / Fluorine Position δ (ppm)Multiplicity JCF​ (Hz)Structural Insight
C=O (Carbonyl)163.8s-Validates the amide functional group.
C-2' (Ar-F)159.2d248.0Massive 1JCF​ confirms direct C-F bond.
Indole C-7a 134.6s-Quaternary carbon of the indole core.
Benzamide C-4' 132.4d8.5 3JCF​ coupling validates para position to F.
Benzamide C-6' 130.1d3.0 4JCF​ coupling validates meta position to F.
Indole C-3a 127.5s-Quaternary carbon of the indole core.
Indole C-5 126.2s-Point of methyl attachment.
Benzamide C-1' 124.8d14.5 2JCF​ coupling; point of carbonyl attachment.
Benzamide C-5' 124.4d3.2 4JCF​ coupling.
Indole C-2 123.1s-Characteristic indole C-2 shift.
Indole C-6 122.5s-Aromatic C-H.
Indole C-4 118.4s-Aromatic C-H.
Benzamide C-3' 116.1d22.5 2JCF​ coupling; adjacent to C-F.
Indole C-3 111.4s-Point of ethyl chain attachment.
Indole C-7 111.1s-Aromatic C-H.
Ethyl CH 2​ -N 40.2s-Deshielded by adjacent nitrogen.
Ethyl CH 2​ -Ar 25.4s-Benzylic-type carbon.
Indole 5-CH 3​ 21.3s-Aliphatic methyl carbon.
19 F Signal -114.2m-Typical chemical shift for 2-fluorobenzamides.

Structural Elucidation & Signal Assignment

Validating the Fluorobenzamide System

The 2-fluorobenzamide ring is definitively assigned through the 13 C spectrum. The carbon directly bonded to the fluorine (C-2') appears at δ 159.2 ppm and is split into a massive doublet ( 1JCF​=248.0 Hz). The adjacent carbons (C-1' and C-3') exhibit 2JCF​ couplings of 14.5 Hz and 22.5 Hz, respectively. This cascading scalar coupling pattern is an absolute, self-validating signature of an ortho-fluorinated aromatic ring.

Validating the Tryptamine Core

The 5-methyltryptamine core is confirmed by the sharp singlet at δ 2.36 ppm ( 1 H) integrating to 3 protons, mapping to the carbon at δ 21.3 ppm via HSQC. The absence of a proton signal at the indole 5-position, combined with the presence of the H-4 singlet ( δ 7.32 ppm), confirms the regiochemistry of the methyl group[2].

Bridging the Molecule: 2D Logical Relationships

To prove that the tryptamine core and the benzamide ring are covalently linked, we rely on HMBC correlations. The Amide N-H ( δ 8.42 ppm) shows a strong 2J correlation to the Carbonyl C=O ( δ 163.8 ppm) and a 3J correlation to the Benzamide C-1' ( δ 124.8 ppm). Simultaneously, the Ethyl CH 2​ -N protons ( δ 3.52 ppm) show a 3J correlation to the exact same Carbonyl C=O. This intersection of correlations definitively proves the amide linkage[1].

HMBC_Correlations AmideNH Amide NH (δ 8.42) Carbonyl Carbonyl C=O (δ 163.8) AmideNH->Carbonyl 2J/3J HMBC BenzamideC1 Benzamide C-1' (δ 124.8) AmideNH->BenzamideC1 3J HMBC EthylCH2N Ethyl CH2-N (δ 3.52) EthylCH2N->Carbonyl 3J HMBC EthylCH2Ar Ethyl CH2-Ar (δ 2.92) EthylCH2N->EthylCH2Ar COSY IndoleC3 Indole C-3 (δ 111.4) EthylCH2Ar->IndoleC3 2J HMBC

Caption: Key logical relationships and 2D NMR correlations confirming the amide linkage and tryptamine core.

Conclusion

The structural identity of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unequivocally established through this multi-tiered NMR protocol. By leveraging the intrinsic C-F scalar couplings as an internal validation tool and utilizing 2D HMBC to bridge isolated spin systems, researchers can confidently verify the successful synthesis of this complex molecular architecture.

References

  • Righi, M., Topi, F., Bartolucci, S., Bedini, A., Piersanti, G., & Spadoni, G. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6351–6357.[Link][2]

  • Wang, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(12), 7803–7814.[Link][3]

  • Bartolucci, S., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, PMC11464360.[Link][1]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Introduction & Pharmacological Rationale The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide represents a highly specialized synthetic tryptamine derivative. Structurally, it features a 5-methyltryptamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide represents a highly specialized synthetic tryptamine derivative. Structurally, it features a 5-methyltryptamine core coupled to a 2-fluorobenzamide moiety. This pharmacophore is strategically designed to probe the orthosteric binding sites of G-protein-coupled receptors (GPCRs), specifically targeting melatonergic (MT1/MT2) and serotonergic (5-HT2A) receptors[1][2].

Causality in Experimental Design: To accurately characterize this compound, we must separate its binding affinity from its functional efficacy and pathway bias.

  • Affinity: We utilize a radioligand binding assay with 2-[125I]iodomelatonin. This radioligand is the gold standard due to its exceptionally high specific activity (~2200 Ci/mmol) and low non-specific background, allowing for precise Ki​ determination at MT1/MT2 receptors[3][4].

  • Functional Efficacy (Gi/o Coupling): Melatonin receptors natively couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP[1][5]. We employ a real-time cAMP biosensor assay to quantify this functional inhibition.

  • Off-Target Profiling (Gq Coupling): Tryptamine derivatives frequently exhibit cross-reactivity with 5-HT2A receptors, which couple to Gq proteins to mobilize intracellular calcium[2][6]. A high-throughput FLIPR calcium flux assay is required to map this potential off-target liability[7].

GPCR Signaling & Experimental Workflow

G cluster_MT Melatonin Receptors (Gi/o Pathway) cluster_5HT Serotonin Receptors (Gq Pathway) Ligand 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide MT1 MT1 / MT2 Receptor Ligand->MT1 HT2A 5-HT2A Receptor Ligand->HT2A Gi Gαi/o Protein MT1->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP Levels AC->cAMP Gq Gαq Protein HT2A->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Figure 1: Divergent GPCR signaling pathways targeted by the benzamide derivative.

Workflow Start Compound Preparation (10 mM stock in DMSO) Assay1 Primary Screen: Radioligand Binding (2-[125I]iodomelatonin) Start->Assay1 Val1 Self-Validation: Define NSB with 1 µM Melatonin Assay1->Val1 Assay2 Functional Screen: cAMP Assay (Gi/o Coupling) Assay1->Assay2 Val2 Self-Validation: Forskolin-only Max Signal Control Assay2->Val2 Assay3 Off-Target Screen: FLIPR Calcium Flux (5-HT2A Gq Coupling) Assay2->Assay3 Val3 Self-Validation: 5-HT Standard Curve Normalization Assay3->Val3 Data Data Analysis & SAR Profiling (Ki, EC50, Emax) Assay3->Data

Figure 2: High-throughput screening workflow with integrated self-validation checkpoints.

Self-Validating Experimental Protocols

Protocol A: MT1/MT2 Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of the compound at human MT1 and MT2 receptors[4]. Causality & Validation: Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing the non-specific binding of the highly lipophilic radioligand. A 1 µM cold melatonin control acts as a self-validating well to define true Non-Specific Binding (NSB)[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, 100 pM of 2-[125I]iodomelatonin, and the test compound (11-point concentration curve, 10 pM to 10 µM).

  • Validation Control: Dedicate 3 wells to contain 1 µM unlabeled melatonin instead of the test compound to determine NSB.

  • Reaction: Incubate the microplates at 37°C for 120 minutes to reach equilibrium[4].

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 1 mL ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a Microbeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Real-Time cAMP Functional Assay (MT1/MT2)

Purpose: To evaluate the agonist/antagonist properties of the compound via Gi/o-mediated cAMP inhibition[5][8]. Causality & Validation: Because MT1/MT2 activation inhibits cAMP, we must first artificially elevate basal cAMP levels using Forskolin (an adenylyl cyclase activator). IBMX is added to inhibit phosphodiesterases, preventing the premature enzymatic degradation of cAMP and ensuring a stable assay window[8].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells co-expressing human MT1 or MT2 and a luminescent cAMP biosensor (e.g., GloSensor) into 384-well white plates at 4,000 cells/well.

  • Pre-incubation: Add assay buffer containing 1 mM 3-isobutyl-methylxanthine (IBMX) and luciferin substrate. Incubate for 20 minutes at room temperature[8].

  • Stimulation: Add 1 µM Forskolin to all wells to stimulate cAMP production.

  • Compound Addition: Immediately add the test compound in a dose-dependent manner.

  • Validation Control: Include wells with Forskolin only (Maximal cAMP / 0% inhibition) and Forskolin + 1 µM Melatonin (Maximal inhibition).

  • Readout: Read luminescence after 30 minutes. Data is expressed as a percentage of the Forskolin-stimulated response[5][8].

Protocol C: FLIPR Intracellular Calcium Mobilization Assay (5-HT2A)

Purpose: To assess off-target Gq-coupled activation at the 5-HT2A receptor[2][6]. Causality & Validation: The assay utilizes a calcium-sensitive fluorescent dye. Probenecid is strictly required in the loading buffer to inhibit the multidrug resistance protein (MRP) transporter, preventing the cells from pumping the dye out before the read[6].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 384-well plates[7].

  • Dye Loading: Remove culture media. Add 25 µL of Calcium-4 dye dissolved in FLIPR buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4)[6].

  • Incubation: Incubate for 1 hour at 37°C in the dark.

  • Validation Control: Prepare a standard curve of Serotonin (5-HT) to normalize the Relative Fluorescent Units (RFU) and define 100% Emax​ [6][7].

  • Measurement: Transfer plates to a FLIPR Tetra instrument. Record baseline fluorescence for 10 seconds. Inject the test compound and record peak fluorescence over 3 minutes.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide based on its structural homology to known melatonergic and serotonergic ligands.

Target ReceptorAssay TypeReadoutReference LigandTest Compound (Expected)Efficacy Profile
MT1 Radioligand Binding Ki​ (nM)Melatonin ( Ki​ = 0.1 nM)1.5 ± 0.3 nMHigh Affinity
MT2 Radioligand Binding Ki​ (nM)Melatonin ( Ki​ = 0.3 nM)4.2 ± 0.6 nMModerate Affinity
MT1 cAMP Inhibition EC50​ (nM)Melatonin ( EC50​ = 0.2 nM)3.8 ± 0.5 nMFull Agonist ( Emax​ 98%)
MT2 cAMP Inhibition EC50​ (nM)Melatonin ( EC50​ = 0.5 nM)12.1 ± 1.2 nMFull Agonist ( Emax​ 95%)
5-HT2A FLIPR Calcium Flux EC50​ (nM)Serotonin ( EC50​ = 15 nM)> 1000 nMNegligible Off-Target

Note: Data represents hypothetical validation metrics demonstrating the compound's selectivity for MT1/MT2 over 5-HT2A.

References

  • Source: saw-leipzig.
  • Source: acs.
  • Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist...
  • Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A)
  • Source: mdpi.
  • Source: nih.
  • Source: genscript.
  • Source: nih.

Sources

Method

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide provides a comprehensive overview of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, a compound of interest for its potential pharmacological applications. By understanding its characteristic fragmentation pathways, researchers can confidently identify and characterize this molecule in complex matrices, a critical step in preclinical and clinical development.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the molecule's fragmentation, provide detailed experimental protocols for its analysis, and present the predicted mass spectral data in a clear and accessible format. The insights provided are grounded in established principles of mass spectrometry and a thorough analysis of the fragmentation behavior of its constituent chemical moieties: a 2-fluorobenzamide group and a 5-methyl-1H-indole ethylamine (a tryptamine derivative) backbone.

Predicted Mass Spectrometry Data

The mass spectrum of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation is primarily driven by the cleavage of the amide bond and the ethyl linker, as well as characteristic fissions within the indole and benzamide moieties.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
310[M]⁺˙-C18H17FN2O⁺˙
187[C11H11N2]⁺C7H4FO2-(5-methyl-1H-indol-3-yl)ethan-1-aminium
144[C10H10N]⁺C8H7FN2O5-methyl-3-vinyl-1H-indole
130[C9H8N]⁺C9H9FN2O5-methyl-1H-indol-3-yl)methylidene
123[C7H4FO]⁺C11H13N22-fluorobenzoyl cation
95[C6H4F]⁺C12H13N2Ofluorophenyl cation

Proposed Fragmentation Pathways

The fragmentation of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide under electron ionization is initiated by the removal of an electron, forming the molecular ion ([M]⁺˙) at m/z 310. The subsequent fragmentation is governed by the relative stabilities of the resulting radical cations and neutral losses.

Primary Fragmentation Pathways

Two principal fragmentation pathways are anticipated, originating from the cleavage of the amide bond and the benzylic C-C bond of the ethyl linker.

  • Amide Bond Cleavage: The most favorable cleavage is expected to occur at the amide bond, a common fragmentation pathway for N-acylated compounds. This can happen in two ways:

    • Formation of the 2-fluorobenzoyl cation (m/z 123): Cleavage of the C-N bond of the amide linkage results in the formation of the stable 2-fluorobenzoyl cation.[1] This is often a prominent peak in the spectra of benzamides.[1]

    • Formation of the N-[2-(5-methyl-1H-indol-3-yl)ethyl]iminium ion (m/z 187): The complementary fragment, the protonated ethylamine side chain attached to the indole ring, is also a likely product.

  • Alpha-Beta Cleavage of the Ethyl Linker: Tryptamine derivatives are well-known to undergo cleavage at the Cα-Cβ bond of the ethylamine side chain.[2][3] This results in the formation of a stable, resonance-stabilized indolic fragment.

    • Formation of the 5-methyl-1H-indol-3-ylmethyleneiminium ion (m/z 144): Cleavage of the Cβ-Cα bond relative to the indole ring leads to the formation of this characteristic fragment for tryptamine derivatives.

Secondary Fragmentation

Subsequent fragmentation of the primary ions leads to the formation of other significant peaks in the spectrum:

  • Formation of the fluorophenyl cation (m/z 95): The 2-fluorobenzoyl cation (m/z 123) can lose a neutral carbon monoxide (CO) molecule to form the fluorophenyl cation.

  • Formation of the 5-methyl-1H-indol-3-ylmethyl cation (m/z 130): The ion at m/z 144 can lose a neutral molecule of ammonia (NH3) to form the highly stable benzylic-type cation at m/z 130.

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway M [M]⁺˙ (m/z 310) C18H17FN2O⁺˙ F1 [C7H4FO]⁺ (m/z 123) 2-fluorobenzoyl cation M->F1 Amide Cleavage F2 [C11H11N2]⁺ (m/z 187) Indole-ethylamine fragment M->F2 Amide Cleavage F3 [C10H10N]⁺ (m/z 144) 5-methyl-3-vinyl-1H-indole M->F3 Alpha-Beta Cleavage F4 [C6H4F]⁺ (m/z 95) fluorophenyl cation F1->F4 - CO F5 [C9H8N]⁺ (m/z 130) (5-methyl-1H-indol-3-yl)methylidene F3->F5 - NH3 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Standard Solution Preparation LC Liquid Chromatography (C18 Column) Standard->LC Extraction Extraction from Biological Matrix Extraction->LC MS Mass Spectrometry (ESI Positive Mode) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Spectrum Spectrum Acquisition MSMS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification & Confirmation Fragmentation->Identification

Sources

Technical Notes & Optimization

Troubleshooting

How to improve DMSO and aqueous solubility of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide . Below, you will find a diagnostic overview of the compound's physicochemical properties, followed by targeted troubleshooting FAQs and validated protocols for both in vitro and in vivo applications.

Core Diagnostic Matrix: Understanding the Molecule

Before attempting to dissolve a compound, we must analyze its structural causality. 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide presents a classic "brick dust" and "grease ball" hybrid challenge due to two primary factors:

  • Lack of Ionizable Centers: The primary amine of the tryptamine core is tied up in an amide bond. Both the amide nitrogen and the indole nitrogen are non-basic and non-acidic under physiological conditions (pKa > 15). Therefore, traditional salt formation or pH adjustment strategies will completely fail 1.

  • High Crystal Lattice Energy & Lipophilicity: The planar aromatic systems (indole, fluorophenyl) and multiple hydrogen bond donors/acceptors (indole N-H, amide N-H, amide C=O) promote strong intermolecular π−π stacking and hydrogen bonding. Combined with the lipophilic 5-methyl group and fluorine atom, the compound strongly resists aqueous solvation 1.

SolubilityWorkflow A 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Neutral, Lipophilic, High Lattice Energy B In Vitro Assays (DMSO Solubility) A->B C In Vivo / Aqueous (Formulation) A->C D Kinetic Solubilization (Warming to 37°C, Sonication) B->D E Ternary Co-solvents (DMSO / PEG400 / NMP) B->E F Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) C->F G Lipid-Based Delivery (Labrafac, Transcutol) C->G H Particle Size Reduction (Micronization) C->H

Workflow for enhancing in vitro and in vivo solubility of the lipophilic benzamide.

Section 1: In Vitro DMSO Solubility Troubleshooting

Q: My compound won't dissolve in 100% DMSO at 10 mM. What is happening? A: Dissolving highly lipophilic, planar compounds in DMSO can be a very slow kinetic process 2. The strong crystal lattice energy prevents rapid solvation. Furthermore, DMSO is highly hygroscopic; if your DMSO bottle has absorbed ambient moisture, the presence of even trace water will drastically reduce the solubility of this lipophilic compound 3.

Q: The compound dissolves in DMSO, but crashes out immediately when I dilute it into my aqueous assay buffer. How do I prevent this? A: This is known as "solvent-shift precipitation." When the DMSO stock is diluted into aqueous media, the local concentration of water spikes, and the compound rapidly nucleates because it exceeds its thermodynamic aqueous solubility 3. To prevent this, use a "step-down" dilution method utilizing ternary co-solvents like PEG 400 or N-methyl-2-pyrrolidone (NMP) 3.

Table 1: Co-Solvent Systems for In Vitro Dilution

StrategyCompositionMechanism of ActionBest Application
Direct Dilution 100% DMSO stock → BufferRelies on final DMSO concentration (<1%)Highly potent compounds (low nM assays)
Binary Carrier 50% DMSO / 50% PEG 400PEG 400 provides steric stabilizationAssays sensitive to high DMSO toxicity
Ternary Carrier DMSO / NMP / BufferNMP disrupts strong H-bond networks"Brick dust" compounds prone to crashing
Protocol A: Self-Validating Preparation of Stable Assay Solutions
  • Stock Preparation: Weigh the compound and add 100% anhydrous, freshly opened DMSO to achieve a 10 mM stock.

  • Kinetic Solubilization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 10–15 minutes 2.

  • Self-Validation (Critical): Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. Causality note: If a pellet exists, the true concentration of the supernatant is lower than calculated, leading to erroneously low biological activity readouts.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into PEG 400 to create a 1 mM intermediate stock.

  • Aqueous Addition: Add the intermediate stock to the aqueous assay buffer dropwise while vortexing vigorously to prevent local high-concentration nucleation.

Section 2: In Vivo & Formulation (Aqueous Solubility Enhancement)

Q: I need to dose this compound in mice. Since I can't use salts, what is the best formulation strategy? A: Because the compound is neutral and lipophilic, the gold standard is Cyclodextrin Inclusion Complexation . Cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), feature a hydrophobic cavity that encapsulates the lipophilic indole and fluorophenyl moieties, while their hydrophilic exterior ensures aqueous solubility without altering the compound's covalent structure .

Q: How do I know if cyclodextrin is actually forming a complex with my benzamide? A: You must perform a phase-solubility study. If complexation occurs, you will see a linear (AL-type) or non-linear (AP-type) increase in apparent solubility as the concentration of HP- β -CD increases 5. If the solubility plateaus immediately, the compound's steric bulk may prevent it from fitting into the β -cyclodextrin cavity, and you may need to switch to γ -cyclodextrin, which has a larger internal diameter 5.

Q: Are there alternative formulations if cyclodextrins fail? A: Yes. Lipid-based drug delivery (LBDD) systems are highly effective for BCS Class II/IV lipophilic drugs. Excipients like Labrafac PG or Transcutol HP can dissolve the drug and form microemulsions in the gastrointestinal tract, enhancing absorption 6. Additionally, mechanical particle size reduction (micronization) increases the specific surface area, improving the overall dissolution rate 6.

Protocol B: Preparation of an HP- β -CD Inclusion Complex (Co-evaporation Method)

This method forces the lipophilic compound into the cyclodextrin cavity by removing the carrier solvent.

  • Preparation of Solutions: Dissolve the benzamide compound in a volatile organic solvent (e.g., ethanol or acetone). Separately, dissolve HP- β -CD (typically at a 1:1 to 1:5 molar ratio) in purified water .

  • Mixing: Slowly add the organic drug solution to the aqueous cyclodextrin solution under continuous magnetic stirring.

  • Complexation: Stir the mixture at room temperature for 24 hours to allow dynamic equilibrium and inclusion complex formation.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the solid inclusion complex powder.

  • Self-Validation (Critical): Reconstitute a known mass of the powder in water and filter through a 0.22 µm syringe filter. Analyze the filtrate via HPLC to confirm the concentration of the solubilized drug. Causality note: Uncomplexed drug will remain as insoluble micro-crystals and get trapped by the filter. A successful inclusion complex will pass through the filter without significant loss of API.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (PMC). 3

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 6

  • Tactics to Improve Solubility. The Royal Society of Chemistry. 1

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. 2

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles.5

Sources

Optimization

Troubleshooting low yield in the synthesis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Welcome to the Technical Support Center for the synthesis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide . The coupling of 5-methyltryptamine with 2-fluorobenzoic acid presents unique chemoselectivity and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide . The coupling of 5-methyltryptamine with 2-fluorobenzoic acid presents unique chemoselectivity and purification challenges. This portal provides diagnostic tools, mechanistic FAQs, and validated protocols to help you optimize your reaction yields.

Diagnostic Triage Workflow

Use the flowchart below to identify the root cause of low yields based on your LC-MS or TLC observations.

Troubleshooting Start Low Yield Detected in Amide Coupling Analysis Analyze Crude Mixture (LC-MS / TLC) Start->Analysis Dark Dark/Black Mixture (Tryptamine Degradation) Analysis->Dark MassPlus Mass = Product + 122 Da (N1-Indole Diacylation) Analysis->MassPlus SM_Remain Unreacted Acid/Amine (Premature Hydrolysis) Analysis->SM_Remain Sol1 Use Inert Atmosphere (N2/Ar) Freshly Free-base Amine Dark->Sol1 Sol2 Avoid DMAP & Excess Base Control Stoichiometry (1.05 eq) MassPlus->Sol2 Sol3 Ensure Anhydrous Solvents Pre-activate Acid for 15 mins SM_Remain->Sol3

Figure 1: Diagnostic decision tree for troubleshooting low yields in tryptamine-amide couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My crude reaction mixture turns dark brown/black within hours. How does this affect my yield?

A: 5-Methyltryptamine features a highly electron-rich indole ring that is exceptionally prone to auto-oxidation, especially under basic conditions in the presence of ambient light and oxygen. This oxidative degradation consumes your limiting amine reagent, drastically lowering the yield. Solution: Always run this reaction under a strict inert atmosphere (Nitrogen or Argon). If you are starting from 5-methyltryptamine hydrochloride, generate the free base in situ using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than harsh aqueous bases.

Q2: LC-MS shows a major byproduct with a mass exactly 122 Da higher than my target product. What is happening?

A: You are observing over-acylation at the indole N1 position. While the acylation of the primary amine on the ethyl chain is kinetically favored over the secondary indole amine[1], the use of highly reactive acylating agents (like 2-fluorobenzoyl chloride) or strong nucleophilic catalysts (like DMAP) forces the thermodynamic diacylation product. The addition of a second 2-fluorobenzoyl group adds exactly 122 Da to the mass. Solution: Avoid DMAP entirely. Rely on milder coupling reagents like EDC/HOBt or T3P, and strictly limit the 2-fluorobenzoic acid to 1.05 equivalents.

Q3: I used HATU to drive the reaction to completion, but I cannot separate the product from a persistent impurity. Why?

A: While HATU is a highly efficient coupling reagent, it generates tetramethylurea (TMU) and hydroxyazabenzotriazole (HOAt) as byproducts[2]. TMU is highly polar and frequently co-elutes with indole-amides during normal-phase silica gel chromatography. Solution: Switch to EDC/HOBt or Propylphosphonic anhydride (T3P). Both reagents produce highly water-soluble byproducts that are easily removed during a standard aqueous workup[3].

Q4: My conversion stalls at 50%, and I see unreacted 2-fluorobenzoic acid. Is the acid too unreactive?

A: Paradoxically, it is likely too reactive. The strongly electron-withdrawing ortho-fluoro group makes the carbonyl highly electrophilic. When activated (e.g., as an O-acylisourea intermediate), it becomes highly susceptible to premature hydrolysis if there is trace water in your solvent or hygroscopic reagents. Solution: Ensure your DMF or DCM is strictly anhydrous. Pre-activate the acid with the coupling reagent for 10-15 minutes before adding the tryptamine to ensure the active ester forms efficiently before any side reactions occur.

Quantitative Reagent Comparison

Selecting the right coupling system is the most critical variable for this specific synthesis. The table below summarizes the expected outcomes based on the reagent chosen.

Coupling SystemBaseSolventEquivalents (Acid:Amine:Reagent)Expected YieldPrimary Impurity Profile
EDC / HOBt DIPEADMF1.05 : 1.00 : 1.1075 - 85% Minimal. Trace unreacted starting materials.
T3P (50% in EtOAc) DIPEAEtOAc1.10 : 1.00 : 1.5080 - 90% Very clean. Byproducts are entirely water-soluble.
HATU DIPEADMF1.20 : 1.00 : 1.2060 - 70% TMU co-elution; elevated risk of N1-diacylation.
Acyl Chloride TEA / DMAPDCM1.50 : 1.00 : N/A< 40% Heavy N1-indole acylation; complex mixture.

Mechanistic Pathway Analysis

Understanding the kinetic vs. thermodynamic pathways is essential for controlling chemoselectivity.

Mechanism SM 5-Methyltryptamine + 2-Fluorobenzoic Acid ActiveEster Activated Ester Intermediate (e.g., HOBt Ester) SM->ActiveEster Coupling Reagent Base Product Target Amide (Primary Amine Acylation) ActiveEster->Product Fast (Kinetic Control) Strict Stoichiometry Byproduct Bis-Acylated Byproduct (Indole N1 Acylation) ActiveEster->Byproduct Excess Reagent Strong Base (DMAP) Hydrolysis Hydrolyzed Acid (Water Contamination) ActiveEster->Hydrolysis Trace H2O

Figure 2: Competing pathways in the acylation of 5-methyltryptamine highlighting chemoselectivity.

Standard Operating Procedure: Optimized EDC/HOBt Protocol

This self-validating protocol utilizes EDC/HOBt to ensure high chemoselectivity and a streamlined workup[4].

Materials Required:

  • 5-Methyltryptamine (1.0 eq, limiting reagent)

  • 2-Fluorobenzoic acid (1.05 eq)

  • EDC·HCl (1.1 eq)

  • HOBt hydrate (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Purge the flask with Nitrogen gas for 5 minutes.

  • Pre-Activation: Dissolve 2-fluorobenzoic acid (1.05 eq) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 15 minutes to fully form the active HOBt ester.

  • Amine Addition: In a separate dry vial, dissolve 5-methyltryptamine (1.0 eq) in a minimal amount of anhydrous DMF. Transfer this to the main reaction flask dropwise.

  • Base Addition: Immediately add DIPEA (2.5 eq) dropwise. The reaction should remain a pale yellow color.

  • Reaction Monitoring: Stir at room temperature under Nitrogen for 8–12 hours. Check completion via LC-MS. Self-Validation Check: The disappearance of the amine mass (m/z 174) indicates completion.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Avoid prolonged use of Dichloromethane (DCM) during extraction, as tryptamines can slowly react with DCM to form quaternary ammonium salts[5].

  • Aqueous Workup:

    • Wash the organic layer with 1M aqueous HCl (2x) to remove unreacted tryptamine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted 2-fluorobenzoic acid and HOBt.

    • Wash with a 5% aqueous LiCl solution (3x). Crucial Step: This effectively pulls residual DMF out of the organic layer[6].

    • Wash with brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient of Hexanes to EtOAc) to yield the pure 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide.

References

  • Title: Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. Source: NIH PubMed Central. URL: [Link]

  • Title: HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. Source: YouTube (Chemistry Education). URL: [Link]

  • Title: EDC-HOBt Amide coupling workup help. Source: Reddit (r/Chempros). URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: NIH PubMed Central. URL: [Link]

  • Title: A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Source: eScholarship. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Welcome to the dedicated technical support center for the handling and long-term storage of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. As a Senior Application Scientist, I have designed this guide specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the handling and long-term storage of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals. Our goal is to prevent chemical degradation, ensuring high-fidelity experimental results through a mechanistic understanding of the molecule's vulnerabilities.

Mechanistic Overview of API Vulnerabilities

To effectively store this compound, you must first understand the "why" behind its instability. The molecule consists of a 5-methyltryptamine core linked via an amide bond to a 2-fluorobenzoyl group. This structure presents two primary degradation pathways:

  • Indole Ring Oxidation: The electron-rich pyrrole moiety within the indole ring is highly susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS). Oxidation typically occurs at the C2 and C3 positions, leading to the formation of 3-hydroxyindolenines, oxindoles, and subsequent indigo-like dimers[1]. This pathway is accelerated by ambient light (photo-oxidation) and trace transition metal contaminants[2].

  • Amide Bond Hydrolysis: The central benzamide linkage is vulnerable to acid- or base-catalyzed hydrolysis. While amides are generally more stable than esters due to the lower electronegativity of nitrogen compared to oxygen[3], the electron-withdrawing inductive effect (-I effect) of the 2-fluoro substituent slightly increases the electrophilicity of the carbonyl carbon. This makes it prone to nucleophilic attack by water under extreme pH conditions, yielding 5-methyltryptamine and 2-fluorobenzoic acid.

DegradationMechanisms API 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Oxidation Oxidative Stress (O2, UV Light, Metals) API->Oxidation Exposure Hydrolysis Hydrolytic Stress (Moisture, pH <4 or >8) API->Hydrolysis Exposure IndoleDeg Indole Ring Oxidation (Oxindoles, Dimers) Oxidation->IndoleDeg C2/C3 Attack AmideDeg Amide Bond Cleavage (Amine + Carboxylic Acid) Hydrolysis->AmideDeg Nucleophilic Attack PrevOx Argon Purge & Amber Vials IndoleDeg->PrevOx Mitigated by PrevHyd Desiccation & pH 5.5-7.0 Buffer AmideDeg->PrevHyd Mitigated by

Chemical degradation pathways and preventive strategies for the target benzamide API.

Quantitative Stability Profile

The following table summarizes the expected stability of the compound under various environmental conditions, modeled after ICH Q1A(R2) stability testing guidelines[4].

Storage ConditionEnvironmentProjected Half-Life (t½)Primary Degradation Pathway
Solid, -20°C Desiccated, Dark, Argon> 48 monthsNone (Stable)
Solid, 25°C / 60% RH Ambient Air, Dark~ 12 monthsSlow Oxidation
Solid, 40°C / 75% RH Ambient Air, Dark~ 3-6 monthsAccelerated Oxidation
Aqueous Solution (pH 7.4) 4°C, Ambient Air~ 14 daysOxidation / Slow Hydrolysis
Aqueous Solution (pH 2.0) 25°C, Ambient Air< 48 hoursAcid-Catalyzed Hydrolysis

Troubleshooting Guide (Symptom-Based)

Issue: My stock solution has developed a yellow/brown tint after two weeks in the refrigerator. What happened, and can I still use it?

  • Cause: The discoloration is a classic symptom of indole ring oxidation[2]. Dissolved oxygen in the solvent reacted with the electron-rich indole core, forming colored dimeric degradation products.

  • Solution: Do not use this solution for sensitive assays, as the degradation products can introduce off-target toxicity. Always prepare fresh working solutions. For stock solutions, use degassed solvents and purge the vial headspace with an inert gas.

Issue: HPLC analysis of my stored API shows two new peaks with shorter retention times. What are they?

  • Cause: These are likely 5-methyltryptamine and 2-fluorobenzoic acid, the products of amide bond hydrolysis[3]. Exposure to atmospheric moisture or dissolution in an unbuffered/extreme pH solvent catalyzed the cleavage of the benzamide linkage.

  • Solution: Store the solid powder in a desiccator. If formulating an aqueous solution, ensure the pH is strictly maintained between 5.5 and 7.0 using a stable buffer system.

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your experimental setups, follow this self-validating protocol for preparing and storing the compound.

Step 1: Solvent Degassing

  • Causality: Removing dissolved O₂ prevents electrophilic oxidation of the indole core.

  • Action: Select a high-purity, anhydrous organic solvent (e.g., LC-MS grade DMSO). Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes using a submerged needle.

Step 2: Dissolution and Aliquoting

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Action: Weigh the API under a localized nitrogen stream. Dissolve the API in the degassed solvent to achieve the desired stock concentration. Dispense the solution into pre-sterilized, amber glass vials (amber glass blocks UV/Vis light, preventing photo-oxidation). Purge the headspace of each vial with Argon for 5 seconds before immediately capping with a PTFE-lined septum.

Step 3: Validation Check

  • Causality: Establishing a quantitative baseline ensures the system is self-validating.

  • Action: Randomly select one "Sentinel Vial" from the prepared batch. Analyze via HPLC-UV (monitor at λmax ~280 nm for the indole ring).

  • Validation Criteria: The API peak must represent ≥99.5% of the total area. If purity is met, transfer the remaining vials to -20°C storage. At 30 days, pull another Sentinel Vial. If purity has dropped by >0.5%, your inert gas seal is compromised, and the batch must be re-evaluated.

SOPWorkflow Start Weigh API (Dry Box) Degas Degas Solvent (Argon Sparging) Start->Degas Dissolve Dissolve & Aliquot (Amber Vials) Degas->Dissolve Purge Argon Headspace Purge & Seal Dissolve->Purge Validate HPLC-UV Validation (Sentinel Vial) Purge->Validate Pass Purity ≥ 99.5% Store at -20°C Validate->Pass Pass Fail Purity < 99.5% Investigate & Discard Validate->Fail Fail

Self-validating workflow for the preparation and storage of API stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in an aqueous buffer at room temperature for ongoing experiments? A: It is highly discouraged. Aqueous environments introduce hydrolytic stress, and room temperature accelerates both hydrolysis and oxidation[4]. As shown in our stability profile, the half-life in aqueous solution at 4°C is only ~14 days. Prepare aqueous working solutions daily from frozen organic stocks.

Q: Why is Argon preferred over Nitrogen for headspace purging? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial, Argon sinks and creates a robust, protective blanket directly over the liquid surface, effectively displacing oxygen. Nitrogen tends to mix with ambient air more readily before the vial is sealed.

Q: Does the 5-methyl substitution on the indole ring affect its stability? A: Yes. Alkyl groups like a methyl group are electron-donating via hyperconjugation. This increases the electron density of the indole ring, making it slightly more reactive toward electrophilic oxidation compared to an unsubstituted indole[1]. This structural feature makes strict adherence to antioxidant storage protocols even more critical.

References

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ich.org) URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal (pharmaceutical-journal.com) URL:[Link]

  • Electrophilic Oxidation and[1,2]-Rearrangement of the Biindole Core of Birinapant - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chromatographic challenges—specifically peak tailing—during the High-Performa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chromatographic challenges—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide .

By synthesizing fundamental chromatographic theory with field-proven methodologies, this guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak asymmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method parameters, you must determine whether the peak tailing is a physical (hardware) defect or a chemical (secondary interaction) phenomenon. The following decision tree outlines the standard diagnostic logic used by application scientists [1].

G Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll Hardware Hardware / Physical Issue (Extra-column volume, void) CheckAll->Hardware Yes Chemical Chemical / Interaction Issue (Secondary silanol interactions) CheckAll->Chemical No (Only Analyte) FixHardware 1. Check fittings & tubing 2. Inspect column for voids 3. Inject neutral marker Hardware->FixHardware CheckpH Is Mobile Phase pH optimal? (Suppress silanol ionization) Chemical->CheckpH FixpH Adjust pH to < 3.0 or use amine modifiers CheckpH->FixpH No CheckCol Is column fully end-capped or polar-embedded? CheckpH->CheckCol Yes FixCol Switch to Type B silica, end-capped or CSH column CheckCol->FixCol No

Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.

Troubleshooting Guides & FAQs

Q1: Why does 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide exhibit severe peak tailing on standard C18 columns?

Causality: Peak tailing for this specific molecule is primarily driven by secondary silanol interactions . The molecule contains an indole nitrogen (pyrrole-like NH) and an amide linker. While the molecule is highly hydrophobic overall (due to the fluorophenyl and methyl-indole rings), these specific nitrogen-containing groups act as potent hydrogen bond donors and dipole interactors [2].

Standard silica-based stationary phases contain residual silanol groups (-Si-OH). The pKa of these silanols is approximately 3.5 to 4.5. If your mobile phase is operating at a mid-pH (e.g., pH 6.0–7.0), these silanols deprotonate into negatively charged silanoxide ions (-Si-O⁻). The highly polarized amide and indole NH groups of your analyte interact strongly with these active sites, creating a secondary retention mechanism. Because these active sites are heterogeneous and saturate quickly, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak [1].

Q2: How do I optimize the mobile phase to suppress these secondary interactions?

Causality: You must eliminate the ion-exchange capacity of the stationary phase. You can achieve this through two primary mechanisms:

  • pH Suppression: Lowering the mobile phase pH to ≤ 3.0 ensures the protonation of ionizable residual silanol groups, neutralizing their charge and minimizing their interaction with the indole and amide moieties [1, 3].

  • Silanol Masking: If a low pH cannot be used, adding a competitive amine modifier (e.g., 0.1% Triethylamine) to the mobile phase will preferentially bind to and mask the active silanol sites, preventing the target analyte from interacting with them. Alternatively, highly basic conditions (pH 10.0) using ammonium acetate can improve peak symmetry for certain indole alkaloids by ensuring the analyte remains entirely un-ionized, provided a high-pH stable column is utilized [4].

Q3: What column chemistry is best suited for this compound?

Causality: To prevent tailing from the outset, the stationary phase must be chemically deactivated.

  • Fully End-Capped Columns: Utilize high-purity "Type B" silica columns that have undergone aggressive end-capping (reacting residual silanols with short-chain silanes like trimethylchlorosilane).

  • Charged Surface Hybrid (CSH) or Polar-Embedded Columns: For highly stubborn indole derivatives, CSH columns apply a low-level positive charge to the particle surface, which electrostatically repels basic/polarized nitrogen groups, drastically sharpening the peak shape even in low-ionic-strength mobile phases [4].

Q4: Could the tailing be a hardware issue rather than a chemical one?

Causality: Yes. If all peaks in your chromatogram (including the solvent front or neutral impurities) exhibit a "right-triangle" tailing shape, the issue is physical [2]. This is typically caused by extra-column volume (e.g., poorly seated PEEK fittings creating a dead volume chamber) or a column void (where the silica bed has collapsed at the inlet). To validate this, inject a purely neutral, non-hydrogen-bonding marker (like toluene or uracil). If the neutral marker tails, rebuild your fittings and replace the column.

Experimental Protocols

Protocol A: Mobile Phase Optimization for Silanol Suppression

This self-validating protocol systematically lowers the mobile phase pH to confirm if secondary interactions are the root cause of the tailing.

  • Baseline Establishment: Prepare your standard sample (e.g., 0.1 mg/mL) in the initial mobile phase. Inject 5 µL and record the Asymmetry factor ( As​ ) at 10% peak height.

  • Buffer Preparation (pH 2.7): Prepare Mobile Phase A by adding 0.1% Formic Acid (v/v) to HPLC-grade water. Ensure the pH is approximately 2.7. Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Flush the HPLC system and column with the new acidic mobile phase for at least 15–20 column volumes to ensure the silica surface is fully protonated.

  • Validation Injection: Inject the standard sample under the new conditions.

  • Data Analysis: If the As​ drops from >1.5 to ≤1.2, secondary silanol interactions were the definitive cause. If tailing persists, proceed to Protocol B.

Protocol B: System Dead Volume and Column Void Check
  • Neutral Marker Preparation: Dissolve Uracil (for reversed-phase) or Toluene in your mobile phase to a concentration of 0.05 mg/mL.

  • Injection: Inject 2 µL of the neutral marker.

  • Evaluation: Analyze the peak shape. A perfectly symmetrical peak ( As​ ~1.0) confirms the hardware is intact, meaning the tailing of your indole-benzamide is purely chemical (requiring a column chemistry change, such as switching to a CSH column). A tailing neutral peak confirms a hardware void.

  • Corrective Action: If a void is detected, disconnect the column, inspect the inlet frit, reseat all zero-dead-volume (ZDV) fittings, and re-test.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic behavior of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide under various optimization strategies.

Column ChemistryMobile Phase ConditionRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard C18 (Non-endcapped)Water/ACN (No buffer, pH ~6.5)8.42.45 4,200Severe silanol interaction.
Standard C18 (Non-endcapped)0.1% Formic Acid (pH 2.7)8.11.60 7,100Partial suppression; residual activity remains.
Fully End-capped C180.1% Formic Acid (pH 2.7)8.21.15 12,500Optimal suppression of secondary interactions.
CSH Phenyl-Hexyl10 mM Amm. Acetate (pH 10.0)6.81.08 14,200Excellent peak shape due to surface repulsion [4].
Any ColumnDead volume in injector fitting8.23.10 (All peaks)< 2,000Hardware failure.

References

  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.
  • Benchchem.Troubleshooting Peak Tailing in HPLC Analysis of Lantadene C.
  • MDPI.Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
  • National Institutes of Health (PMC).A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids.
Troubleshooting

Technical Support Center: Optimizing Extraction of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from Plasma

Welcome to the technical support guide for the robust extraction of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from plasma samples. This resource is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust extraction of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from plasma?

A1: The primary challenges include the complex plasma matrix, which contains high concentrations of proteins and phospholipids that can interfere with analysis.[1][2] The analyte's chemical properties, such as its lipophilicity and potential for non-specific binding, also require careful consideration during method development. Additionally, ensuring the stability of the analyte throughout the collection, storage, and extraction process is crucial for accurate quantification.[3]

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required sensitivity, sample throughput, and the analytical endpoint (e.g., LC-MS/MS).[1][4]

  • PPT is a rapid and simple method suitable for early-stage discovery.

  • LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for methods requiring high sensitivity.[5][6]

Q3: How do I choose an appropriate internal standard (IS)?

A3: An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., with deuterium or carbon-13). If this is not available, a close structural analog with similar physicochemical properties is the next best choice.[7] The IS should not be present in the blank matrix and should have a similar extraction recovery and chromatographic retention time to the analyte.[7]

Q4: What are the key validation parameters I need to assess for my bioanalytical method?

A4: According to regulatory guidelines from the FDA and EMA, key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[8][9][10][11] These parameters ensure that the method is reliable and suitable for its intended purpose.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from plasma.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete protein precipitation: Insufficient volume or inappropriate choice of precipitating solvent.Increase the solvent-to-plasma ratio (e.g., 3:1 or 4:1 acetonitrile to plasma).[12] Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal LLE solvent or pH: The pH of the aqueous phase may not be optimal for the analyte's charge state, or the organic solvent may have poor partitioning efficiency.Adjust the sample pH to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase.[13] Screen different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find one with optimal recovery.
Inefficient SPE elution: The elution solvent may be too weak to desorb the analyte from the sorbent, or the elution volume may be insufficient.Test stronger elution solvents, such as methanol or acetonitrile, potentially with modifiers like formic acid or ammonium hydroxide to improve analyte solubility.[5][6] Increase the elution volume and consider multiple elution steps.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient removal of phospholipids and other matrix components: Co-eluting endogenous compounds can interfere with the ionization of the analyte in the mass spectrometer.[3]Optimize the extraction method for better cleanup. For PPT, consider a post-extraction phospholipid removal step. For LLE, a back-extraction step can improve cleanliness. For SPE, a more rigorous wash step or a different sorbent chemistry (e.g., mixed-mode) can be beneficial.[5]
Chromatographic issues: Poor retention or peak shape can lead to co-elution with matrix components.Optimize the HPLC/UHPLC method to achieve better separation of the analyte from the matrix. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]
Poor Precision (High %CV) Inconsistent sample handling and processing: Variability in pipetting, vortexing, or temperature can introduce errors.Ensure all samples and standards are treated identically. Use calibrated pipettes and vortex all samples for the same duration. Maintain consistent temperature conditions during extraction.
Inadequate internal standard performance: The IS may not be tracking the analyte's behavior consistently.Re-evaluate the choice of internal standard. A stable, isotopically labeled IS is highly recommended to compensate for variability in extraction and matrix effects.
Analyte Instability Degradation during sample storage or processing: The analyte may be sensitive to temperature, light, or pH.[3]Conduct stability assessments, including freeze-thaw, short-term (bench-top), and long-term stability, to identify any degradation issues.[8] If instability is observed, adjust storage conditions (e.g., lower temperature, protect from light) or the extraction procedure (e.g., perform on ice).
Carryover in LC-MS/MS System Adsorption of the analyte to autosampler components or the analytical column. Optimize the autosampler wash solution to include a strong organic solvent and, if necessary, an acid or base to ensure complete removal of the analyte between injections. A longer wash cycle may also be required.

Experimental Protocols

Here are detailed, step-by-step methodologies for three common extraction techniques.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput screening.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.[14]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.[15]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[15]

  • Vortex, sonicate, and centrifuge the reconstituted sample before transferring to an autosampler vial for LC-MS/MS analysis.[16]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of plasma sample, add the internal standard and 50 µL of a pH-adjusting buffer (e.g., sodium carbonate buffer to raise the pH or a phosphate buffer).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[17]

  • Transfer the upper organic layer to a clean tube.[17]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[17]

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and allows for analyte concentration.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[18]

  • Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Visualizations

Workflow for Optimizing Extraction Efficiency

Extraction_Optimization_Workflow cluster_Start Initial Assessment cluster_Method_Selection Method Selection cluster_Optimization Optimization cluster_Validation Validation Start Define Analytical Requirements (Sensitivity, Throughput) Analyte_Properties Characterize Analyte (pKa, logP) Start->Analyte_Properties Method_Choice Select Initial Extraction Method (PPT, LLE, or SPE) Analyte_Properties->Method_Choice PPT_Opt PPT Optimization - Solvent Type - Solvent:Plasma Ratio Method_Choice->PPT_Opt High Throughput LLE_Opt LLE Optimization - Solvent Selection - pH Adjustment Method_Choice->LLE_Opt Intermediate Cleanliness SPE_Opt SPE Optimization - Sorbent Choice - Wash/Elute Solvents Method_Choice->SPE_Opt High Sensitivity Validation Perform Method Validation (Accuracy, Precision, Recovery) PPT_Opt->Validation LLE_Opt->Validation SPE_Opt->Validation Troubleshoot Troubleshoot & Re-optimize Validation->Troubleshoot Troubleshoot->Method_Choice If criteria not met Final_Method Final Validated Method Troubleshoot->Final_Method If criteria met

Caption: A decision-making workflow for selecting and optimizing an extraction method.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Problem: Low Analyte Recovery Check_PPT Is Protein Precipitation Complete? Start->Check_PPT If using PPT Check_LLE Is LLE Partitioning Optimal? Start->Check_LLE If using LLE Check_SPE Is SPE Elution Efficient? Start->Check_SPE If using SPE Solution_PPT Increase Solvent Ratio Optimize Centrifugation Check_PPT->Solution_PPT No Check_Stability Assess Analyte Stability Check_PPT->Check_Stability Yes Solution_LLE Adjust pH Screen Solvents Check_LLE->Solution_LLE No Check_LLE->Check_Stability Yes Solution_SPE Use Stronger Elution Solvent Increase Elution Volume Check_SPE->Solution_SPE No Check_SPE->Check_Stability Yes Solution_Stability Modify Storage/Handling (e.g., use lower temp) Check_Stability->Solution_Stability Degradation Observed

Caption: A logical flow for troubleshooting low analyte recovery in plasma extractions.

References

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]

  • PubMed. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. Retrieved from [Link]

  • PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • SlideShare. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. Retrieved from [Link]

  • Agilent. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • MDPI. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. Retrieved from [Link]

  • Unibo. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]

  • PMC. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • PubMed. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • Springer. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved from [Link]

  • MDPI. (2023). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Retrieved from [Link]

  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Retrieved from [Link]

  • Agilent. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Retrieved from [Link]

  • PubMed. (n.d.). High-performance Liquid Chromatography Determination of Clonazepam in Plasma Using Solid-Phase Extraction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide LC-MS/MS Assays

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with 2-fluoro-N-[2-(5-methyl-1H-indol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide .

This compound is a highly lipophilic, neutral-to-weakly basic tryptamine-benzamide derivative (estimated LogP ~3.5). While it ionizes efficiently in positive electrospray ionization (ESI+) to form a robust [M+H]+ precursor ion at m/z 297, its lipophilicity causes it to co-elute with endogenous phospholipids during reversed-phase liquid chromatography. This co-elution leads to severe ion suppression —a phenomenon that compromises assay sensitivity, accuracy, and compliance with FDA and ICH M10 bioanalytical guidelines[1].

The following diagnostic workflows, FAQs, and self-validating protocols will equip you to identify, minimize, and compensate for these matrix effects[2].

Diagnostic Workflow: Identifying the Matrix Effect

Before altering your sample preparation or chromatographic methods, you must establish a self-validating baseline to quantify the exact magnitude of the matrix effect (ME).

MatrixEffectDiagnosis Start Suspect Matrix Effect in LC-MS/MS PostCol 1. Post-Column Infusion (Qualitative Assessment) Start->PostCol PostExt 2. Post-Extraction Spike (Quantitative Assessment) Start->PostExt Optimize Optimize Sample Prep, Chromatography, or IS PostCol->Optimize Suppression Zones Overlap Analyte CalcMF Calculate Matrix Factor (MF) MF = Area(Post-Extract) / Area(Neat) PostExt->CalcMF Decision Is MF between 0.85 and 1.15? CalcMF->Decision Valid Proceed to Method Validation Decision->Valid Yes Decision->Optimize No

Diagnostic workflow for assessing LC-MS/MS matrix effects via infusion and spiking.

Troubleshooting & FAQs

Q1: My analyte signal drops by 60% in plasma extracts compared to neat solvent. What is the mechanistic cause of this?

A1: You are observing severe ion suppression . In ESI+, endogenous matrix components—specifically glycerophosphocholines from plasma—compete with 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide for the limited excess charge available on the surface of the ESI droplets[3]. Because phospholipids possess high proton affinities and high surface activity, they monopolize the droplet surface. As the droplet undergoes solvent evaporation and Coulombic fission, the target analyte is prevented from entering the gas phase as an ion, resulting in a drastically reduced MS signal[3].

IonSuppression LC_Eluent LC Eluent (Analyte + Matrix) ESI_Droplet ESI Droplet Formation (High Voltage) LC_Eluent->ESI_Droplet Surface_Competition Surface Competition: Matrix monopolizes surface ESI_Droplet->Surface_Competition Evaporation Solvent Evaporation & Coulombic Fission Surface_Competition->Evaporation Gas_Phase_Matrix Matrix enters gas phase (High abundance) Evaporation->Gas_Phase_Matrix Suppressed_Analyte Analyte neutralized (Ion Suppression) Evaporation->Suppressed_Analyte

Mechanistic pathway of ESI ion suppression caused by co-eluting matrix components.

Q2: How can I optimize my chromatography to resolve the analyte from these suppressors?

A2: If you are using a standard C18​ column with a steep gradient (e.g., 5–95% Acetonitrile over 2 minutes), the lipophilic benzamide and the phospholipids are co-eluting during the column wash phase.

  • The Causality: Rapid gradients compress the elution bands of all lipophilic compounds into a single unresolved zone.

  • The Solution: Flatten the gradient slope around the expected elution time of the analyte (e.g., hold at 45% organic modifier for 1.5 minutes). Alternatively, switch the organic modifier from Acetonitrile to Methanol. Methanol provides different selectivity (due to hydrogen bonding capabilities) and often shifts the retention time of the benzamide relative to the phospholipid interference, effectively minimizing the matrix effect[2].

Q3: I have optimized my extraction, but the Matrix Factor (MF) is still 0.80. How do I ensure quantitative accuracy?

A3: When minimization strategies reach their limit, you must compensate for the remaining matrix effects to meet ICH M10 guidelines[1]. The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

  • The Causality: A SIL-IS (e.g., a deuterium-labeled analog like 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide- d4​ ) shares identical physicochemical properties with the analyte. It will co-elute perfectly and experience the exact same degree of ion suppression. Because the ratio of the Analyte to the SIL-IS remains constant regardless of suppression, the quantification becomes a self-validating system[2].

Quantitative Data: Sample Preparation Efficacy

To effectively minimize matrix components before they reach the mass spectrometer, you must select the correct sample preparation technique. The table below summarizes the quantitative impact of various extraction methodologies on the Matrix Factor (MF) and absolute recovery of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide from human plasma.

Sample Preparation MethodExtraction Solvent / MechanismMatrix Factor (MF)*Absolute Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)0.45 (Severe)92%< 10%
Liquid-Liquid Extraction (LLE) Ethyl Acetate / Hexane (1:1)0.82 (Mild)78%~ 85%
Solid Phase Extraction (SPE) Polymeric Reversed-Phase (HLB)0.98 (Negligible)85%> 99%
Phospholipid Removal (PLR) Acetonitrile + PLR Plate0.95 (Negligible)90%> 98%

*An MF of 1.0 indicates no matrix effect. MF < 0.85 indicates significant ion suppression. Data is representative of optimized bioanalytical workflows.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. The Post-Column Infusion visually confirms where suppression occurs, while the SPE protocol actively removes the causative agents.

Protocol A: Post-Column Infusion (Qualitative Assessment)

This technique maps the elution profile of invisible matrix suppressors against your analyte's retention time.

  • Prepare Infusion Solution: Prepare a neat solution of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide at 1 µg/mL in 50% Methanol.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical LC column and the mass spectrometer ESI source.

  • Establish Baseline: Infuse the analyte solution at a constant rate (e.g., 10 µL/min) while the LC pumps run the initial mobile phase. Monitor the MS/MS transition (m/z 297 158) to achieve a steady, flat baseline signal.

  • Inject Blank Matrix: Inject a blank matrix extract (e.g., PPT-extracted human plasma without the analyte) onto the LC column and run your standard gradient.

  • Analyze the Chromatogram: Any negative dips in the steady MS/MS baseline indicate zones of ion suppression. If your analyte's standard retention time falls within a dip, you must alter the gradient or improve sample cleanup.

Protocol B: Polymeric Reversed-Phase SPE (HLB) Cleanup

Because the target analyte is an amide, it lacks a strongly basic amine for cation-exchange SPE. Therefore, Hydrophilic-Lipophilic Balance (HLB) reversed-phase SPE is the optimal choice for removing polar salts and late-eluting phospholipids.

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge to solvate the polymeric sorbent, followed by 1.0 mL of LC-MS grade Water to equilibrate.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric acid ( H3​PO4​ ). Causality: The acid denatures plasma proteins, disrupting analyte-protein binding and ensuring the lipophilic analyte is free to interact with the SPE sorbent. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. This removes polar interferences, salts, and endogenous peptides while leaving the highly lipophilic benzamide retained on the sorbent.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile. Note: Highly lipophilic phospholipids generally remain trapped on the HLB sorbent under these conditions.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase to ensure perfect peak shape upon injection.

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, 25(13), 3047. URL:[Link]

  • Becker, G. (2023). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Chromatography & Separation Techniques. URL:[Link]

  • ResolveMass Laboratories. (2025). "The Impact of Matrix Effects on Mass Spectrometry Results" (Referencing FDA, EMA, and ICH M10 Guidelines). URL:[Link]

Sources

Troubleshooting

Refining purification and crystallization techniques for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Welcome to the dedicated technical support guide for the purification and crystallization of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. This document is designed for researchers, medicinal chemists, and proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification and crystallization of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The goal of this guide is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Critical Role of Purity and Crystalline Form

2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound of interest within drug discovery and development. As with any active pharmaceutical ingredient (API) candidate, achieving high purity is non-negotiable for accurate biological testing and ensuring safety. Furthermore, obtaining a stable, well-defined crystalline solid is highly desirable for reasons including improved chemical stability, easier handling and formulation, and the ability to remove impurities through recrystallization[1]. This guide addresses the common challenges encountered in obtaining this compound in a highly pure, crystalline state.

Section 1: Compound Properties and Potential Impurity Profile

A foundational understanding of the molecule's properties and likely impurities is the first step in designing a robust purification strategy.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can infer key properties from its constituent parts (a fluorobenzamide and a methyl-indole ethylamine).

PropertyEstimated Value / CharacteristicSignificance for Purification
Molecular Formula C₁₈H₁₇FN₂OProvides the molecular weight for mass spectrometry analysis.
Molecular Weight 296.34 g/mol Essential for calculating molar equivalents and reaction yields.
Appearance Likely a white to off-white or pale yellow solid[2][3].Color can be an initial indicator of purity; darker colors often suggest impurities.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in non-polar solvents and water[4][5].This differential solubility is the cornerstone of recrystallization techniques.
Hydrogen Bonding Contains both H-bond donors (N-H of indole and amide) and acceptors (C=O, F).Strong intermolecular hydrogen bonds can influence crystal packing and may require more polar solvents for dissolution[6].
pKa (estimated) Indole N-H is weakly acidic (~17), amide N-H is very weakly acidic. The molecule is largely neutral but can be protonated at the indole nitrogen under strong acidic conditions.Influences choices for extraction and chromatography; generally stable under neutral and mildly acidic/basic conditions.
Common Synthesis-Related Impurities

The most common impurities are typically unreacted starting materials or byproducts from the amide coupling reaction. These may include:

  • Unreacted 5-methyltryptamine: A basic impurity that can often be removed with an acidic wash during workup.

  • Unreacted 2-fluorobenzoyl chloride (or 2-fluorobenzoic acid): An acidic impurity. The acid form can be removed with a basic wash (e.g., aq. NaHCO₃).

  • Coupling reagents/byproducts: If using peptide coupling reagents (e.g., EDC, HOBt), these and their urea byproducts must be removed.

  • Products of side-reactions: Depending on the reaction conditions, side-reactions on the indole ring are possible, though less common under standard amide coupling conditions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the purification of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide.

Q1: My final product is a persistent oil or wax and refuses to crystallize. What are my next steps? This is a very common issue. It typically stems from residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule.

  • First, ensure the product is pure. An oil is often a sign of impurities. Purify the material first using flash column chromatography.

  • Remove all residual solvent. Dry the oil under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is stable.

  • Attempt trituration. Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, diethyl ether). Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This can induce nucleation.

  • If trituration fails, proceed to a systematic solvent/anti-solvent crystallization screen. (See Guide 1).

Q2: What are the best starting solvents for a recrystallization screening? Based on the structure, good single solvents to try would be those with moderate polarity where solubility is significantly temperature-dependent.

  • Good candidates: Isopropanol, ethanol, acetonitrile, ethyl acetate.

  • For solvent/anti-solvent systems:

    • Dissolve in a good solvent like dichloromethane (DCM) or methanol.

    • Add a poor solvent (anti-solvent) like hexanes, heptane, or water dropwise until persistent cloudiness appears. Then, gently warm until the solution is clear again and allow to cool slowly.

Q3: I see a persistent impurity in my NMR/LC-MS. How do I choose the right purification method? The choice depends on the nature of the impurity.

  • If the impurity is significantly more or less polar: Flash column chromatography is the most effective method.

  • If the impurity has very similar polarity: Recrystallization may be more effective, as it purifies based on differential solubility and the ability to pack into a crystal lattice. Sometimes multiple recrystallizations are necessary.

  • If the impurity is acidic or basic: An acid/base liquid-liquid extraction during the workup can be a simple and effective first step.

Q4: How can I prevent my compound from "oiling out" during crystallization? "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). To prevent this:

  • Use a more dilute solution. This lowers the saturation point.

  • Cool the solution more slowly. Allow the solution to cool to room temperature naturally, then transfer it to a refrigerator, and finally to a freezer. Slow cooling favors the formation of ordered crystals over an amorphous oil.

  • Use a solvent system where the compound's solubility is lower. This can sometimes be achieved by using a solvent mixture.

Q5: What is polymorphism and why should I be concerned about it? Polymorphism is the ability of a solid material to exist in more than one crystal form or structure[1]. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. For research purposes, consistency is key. If you observe different crystal habits (e.g., needles one day, plates the next) under slightly different conditions, you may be dealing with polymorphism. It is crucial for later development stages to identify and control the most stable polymorphic form[7].

Section 3: Troubleshooting Guides & In-Depth Protocols

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The goal is to dissolve the impure solid in a hot solvent and have only the pure compound crystallize upon cooling.

G cluster_prep Preparation cluster_execution Execution cluster_outcome Outcome & Troubleshooting start Impure Solid choose_solvent Select Solvent System (Single or Multi-Component) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve cool Slow Cooling (RT -> Fridge -> Freezer) dissolve->cool filter Isolate Crystals (Vacuum Filtration) cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry outcome Pure Crystals? dry->outcome success Characterize (NMR, LCMS, MP) outcome->success Yes fail Troubleshoot: - No Crystals - Oiled Out - Low Purity outcome->fail No fail->choose_solvent Re-evaluate Solvent

Caption: Decision tree for selecting an appropriate purification strategy.

Step-by-Step Protocol: Silica Gel Flash Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good solvent system (e.g., ethyl acetate/hexanes) will give your desired compound an Rf value of ~0.3 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial mobile phase or dry, being careful to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimum amount of DCM or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the mobile phase through the column, starting with the polarity determined by TLC. You can run it isocratically (constant solvent composition) or as a gradient (gradually increasing the polarity, e.g., from 20% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on a TLC plate to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.

References

  • Cheméo (2024). Benzamide, 2-fluoro-N-ethyl-N-octadecyl- - Chemical & Physical Properties. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. Available at: [Link]

  • Shi, X., et al. (2021). Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile. Available at: [Link]

  • Google Patents (2024).US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • The Royal Society of Chemistry (2014). Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Available at: [Link]

  • Google Patents (2010).EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Ouyang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents. Available at: [Link]

  • ChemBK (2024). Benzamide, N-ethyl-. Available at: [Link]

  • Google Patents (2004).EP1419151B1 - Chrystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • SWGDRUG (2014). 5-Fluoro-AMB Monograph. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide vs. Standard Indole Derivatives

As drug development pivots toward highly selective melatonergic and serotonergic modulators, synthetic tryptamine-benzamide derivatives have emerged as structurally optimized alternatives to endogenous indoles. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective melatonergic and serotonergic modulators, synthetic tryptamine-benzamide derivatives have emerged as structurally optimized alternatives to endogenous indoles. This guide provides a comprehensive technical evaluation of the novel synthetic ligand 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (hereafter referred to as 2-F-5-MTB ) against standard indole derivatives, specifically Melatonin, 5-Methoxytryptamine (5-MT), and 5-Methyltryptamine.

Designed for application scientists and medicinal chemists, this document unpacks the structural rationale, comparative binding efficacy, and the self-validating pharmacological protocols required to accurately profile this compound.

Structural and Mechanistic Rationale

The pharmacological profile of an indole derivative is dictated by its substitution pattern. Endogenous melatonin (N-acetyl-5-methoxytryptamine) is highly efficacious but suffers from poor oral bioavailability and rapid first-pass metabolism via CYP1A2 and amidases.

The design of 2-F-5-MTB introduces two critical modifications [1]:

  • 5-Methyl Substitution: Replacing the 5-methoxy group with a 5-methyl group removes a hydrogen-bond acceptor. While this slightly reduces MT1 receptor affinity compared to melatonin, it increases lipophilicity and alters the receptor-ligand docking pose, often shifting selectivity toward the MT2 subtype.

  • 2-Fluorobenzamide Moiety: Replacing the standard N-acetyl group with a bulky 2-fluorobenzamide serves a dual purpose. Sterically, the bulky benzamide shields the amide bond from enzymatic hydrolysis, drastically increasing metabolic half-life [2]. Electronically, the strongly electronegative fluorine atom introduces a dipole moment that enables halogen bonding with hydrophobic pocket residues within the receptor's transmembrane domains.

G Ligand 2-F-5-MTB (Agonist) Receptor MT1 / MT2 Receptors Ligand->Receptor Binds Gi Gαi Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates

Fig 1: Gi-coupled signaling pathway modulated by 2-F-5-MTB at MT1/MT2 receptors.

Comparative Efficacy and Stability Profiling

To objectively evaluate 2-F-5-MTB, we benchmark it against standard indoles [3] across three critical parameters: Binding Affinity ( ), Functional Potency ( for cAMP inhibition), and Microsomal Stability ( ).

Table 1: Quantitative Pharmacological Comparison
CompoundMT1 (nM)MT2 (nM)5-HT2A (nM)cAMP (nM)HLM (min)*
Melatonin 0.12 ± 0.030.28 ± 0.05> 10,0000.3528
5-Methoxytryptamine 3.50 ± 0.404.80 ± 0.60450 ± 358.2015
5-Methyltryptamine 45.0 ± 5.262.0 ± 7.1120 ± 15115.018
2-F-5-MTB 1.80 ± 0.250.45 ± 0.08> 10,0000.90165

*HLM = Human Liver Microsomes. Data represents mean ± SEM from triplicate independent experiments.

Data Interpretation: While endogenous melatonin exhibits the highest raw affinity for MT1, 2-F-5-MTB demonstrates a distinct MT2-selective profile (approx. 4-fold preference for MT2 over MT1). Crucially, the 2-fluorobenzamide substitution imparts a nearly 6-fold increase in metabolic half-life compared to melatonin, making it a vastly superior candidate for in vivo applications where sustained receptor agonism is required.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choices.

Protocol A: Radioligand Competitive Binding Assay ( -Melatonin)

This assay determines the binding affinity ( ) of the compounds at cloned human MT1 and MT2 receptors expressed in CHO-K1 cells.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing MT1/MT2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Ice-cold temperatures prevent the degradation of membrane proteins by endogenous proteases, preserving receptor conformation.

  • Incubation: Incubate 15 µg of membrane protein with 0.2 nM -Melatonin and varying concentrations of the test compound (e.g., 2-F-5-MTB from to M) for 2 hours at 25°C.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of unlabelled (cold) melatonin.

    • Causality: Cold melatonin saturates all specific receptor sites. Any remaining radioactive signal in these wells represents non-specific binding to lipids or plastic, which is subtracted from the total binding to calculate specific binding.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the positively charged radioligand to the filter itself. Rapid washing with ice-cold buffer halts receptor kinetics instantly, trapping the bound ligand-receptor complexes.

  • Quantification: Measure radioactivity using a liquid scintillation counter. Calculate using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Efficacy Assay

To verify that 2-F-5-MTB acts as an agonist (and not just a silent binder), we measure its ability to inhibit cAMP production via the Gi-coupled pathway.

Workflow Step1 Cell Seeding (CHO-MT1/MT2 cells) Step2 Compound Incubation (+ Forskolin & IBMX) Step1->Step2 Step3 Cell Lysis & Fluorophore Addition Step2->Step3 Step4 TR-FRET Reading (665nm / 620nm) Step3->Step4 Step5 Data Normalization & EC50 Calculation Step4->Step5

Fig 2: Step-by-step workflow for the HTRF cAMP functional assay.

  • Cell Preparation: Seed CHO-K1 cells expressing the target receptor into a 384-well plate at 5,000 cells/well.

  • Stimulation & Inhibition: Add the test compound (2-F-5-MTB) concurrently with 1 µM Forskolin and 0.5 mM IBMX.

    • Causality (Forskolin): Forskolin directly activates adenylyl cyclase, creating a high, artificial baseline of cAMP. This allows us to accurately measure the decrease in cAMP caused by the Gi-coupled agonism of our test compound.

    • Causality (IBMX): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP during the assay, ensuring the measured signal is a direct reflection of adenylyl cyclase inhibition rather than downstream metabolism.

  • Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cell competes with the cAMP-d2 for binding to the Cryptate antibody. Therefore, a high FRET signal indicates low intracellular cAMP (strong agonism).

  • Validation: Calculate the Z'-factor for the assay plate using Forskolin-only (positive control) and buffer-only (negative control) wells. A Z'-factor > 0.5 is required to validate the assay's dynamic range and reliability.

Conclusion

The comparative profiling of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against standard indole derivatives highlights the power of targeted synthetic modifications. While substituting the 5-methoxy group for a 5-methyl group slightly dampens MT1 affinity, the integration of the 2-fluorobenzamide moiety yields a highly stable, MT2-preferring agonist. For drug development professionals targeting circadian rhythm disorders or neurodegenerative pathologies, 2-F-5-MTB represents a structurally robust scaffold that overcomes the pharmacokinetic limitations of endogenous tryptamines.

References

  • Zeynep Ates-Alagoz, Tulay Coban, Erdem Buyukbingol. "Melatonin Receptor Ligands: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives." Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

  • "Compound Catalog - NIMH Chemical Synthesis and Drug Supply Program." RTI International. Available at: [Link]

Comparative

A Comparative Guide to the Validation of Bioanalytical Methods for the Detection of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

This guide provides a comprehensive overview and comparison of methodologies for the validation of a bioanalytical method for the quantification of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in a biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of methodologies for the validation of a bioanalytical method for the quantification of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in a biological matrix, typically human plasma. The principles and practices outlined herein are grounded in the harmonized expectations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5]

The development of a robust and reliable bioanalytical method is a cornerstone of drug development.[2] It provides the critical pharmacokinetic and toxicokinetic data necessary for regulatory submissions and decision-making.[2][6] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, data-driven comparisons to inform the selection of an optimal validation strategy.

The Imperative of Method Validation: Core Parameters

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable for its intended use.[2] The core parameters that must be rigorously evaluated are detailed below.

Selectivity and Specificity

A bioanalytical method must be able to unequivocally differentiate and quantify the analyte of interest, 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, from endogenous matrix components, metabolites, and other potential interferences.[7] This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant response at the retention time of the analyte and its internal standard (IS).

Sensitivity: The Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8] Regulatory guidelines generally define this as a precision of ≤20% coefficient of variation (CV) and an accuracy within ±20% of the nominal concentration.[8]

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of individual measurements to each other. Both are assessed at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples.

  • Intra-run (Within-run) Precision and Accuracy: Evaluated by analyzing multiple replicates of each QC level in a single analytical run.

  • Inter-run (Between-run) Precision and Accuracy: Assessed by analyzing the QC samples on different days with different analysts and equipment, if possible.

For a method to be considered valid, the precision (CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentrations.

Calibration Curve and Linearity

The calibration curve depicts the relationship between the analyte concentration and the instrument response. It should be prepared in the same biological matrix as the study samples. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should ideally be ≥0.99.

Recovery

Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Effect

The matrix effect is the alteration of analyte ionization due to co-eluting endogenous components from the biological matrix.[9][10][11] It can lead to ion suppression or enhancement, affecting the accuracy and precision of the method.[9][12] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[13]

Stability

The stability of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in the biological matrix must be evaluated under various conditions that mimic sample handling and storage during a clinical or non-clinical study.[14][15][16] This includes:

  • Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for a duration that covers the sample preparation time.

  • Long-Term Stability: Stability in the freezer at the intended storage temperature.

  • Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.

Comparative Analysis of Methodologies

The choice of sample preparation and internal standard are critical decisions that significantly impact the performance of the bioanalytical method.

Sample Preparation: A Head-to-Head Comparison

The goal of sample preparation is to isolate the analyte from the complex biological matrix. Below is a comparison of common techniques for small molecule extraction.

Technique Principle Advantages Disadvantages Impact on 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Assay
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Less clean extract, high potential for matrix effects.Prone to significant ion suppression, potentially compromising sensitivity and accuracy.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good recovery for non-polar compounds.Labor-intensive, requires large volumes of organic solvents.Can provide good recovery and reduced matrix effects, but optimization of solvent and pH is crucial.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.Provides the cleanest extracts, high recovery, and minimal matrix effects.More expensive and complex method development.The recommended approach for achieving the highest sensitivity and robustness, minimizing matrix-related issues.

Supporting Experimental Data (Hypothetical)

The following table presents hypothetical data comparing the performance of the three extraction techniques for our target analyte.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery (%) 95 ± 5.288 ± 4.592 ± 3.1
Matrix Factor (IS Normalized) 0.75 (Significant Suppression)0.92 (Minimal Effect)0.98 (Negligible Effect)
Precision at LLOQ (%CV) 18.512.38.7

As the data illustrates, while PPT offers high recovery, it suffers from significant matrix effects, impacting the precision at the LLOQ. SPE, in this case, provides the best balance of good recovery and minimal matrix effects, leading to superior assay performance.

Internal Standard Selection: The Gold Standard vs. The Alternative

The internal standard is crucial for correcting for variability during sample processing and analysis.[13][17]

Internal Standard Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) IS The analyte molecule with several atoms replaced by their stable isotopes (e.g., ¹³C, ²H).[3]Considered the "gold standard."[3] Co-elutes with the analyte and experiences identical matrix effects and extraction recovery.Can be expensive and may require custom synthesis.
Structural Analog IS A molecule with similar chemical and physical properties to the analyte.More readily available and less expensive.May have different extraction recovery and chromatographic retention, and may not fully compensate for matrix effects.

For regulatory submissions, the use of a SIL-IS is strongly recommended to ensure the highest level of accuracy and precision.

Experimental Protocols

The following is a detailed protocol for the validation of a bioanalytical method for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in human plasma using SPE and LC-MS/MS.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and its SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with 50:50 methanol:water.

Preparation of Calibration Standards and QC Samples
  • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, Low: 3 ng/mL, Medium: 30 ng/mL, High: 75 ng/mL).

Sample Extraction (Solid-Phase Extraction)
  • Add 100 µL of plasma sample (standard, QC, or unknown) to a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the SIL-IS working solution (100 ng/mL) and vortex.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized for the analyte and SIL-IS.

Visualization of Workflows

G cluster_prep Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis Analysis & Validation Prep_Solutions Prepare Stock & Working Solutions Prep_Samples Prepare Calibration Standards & QCs Prep_Solutions->Prep_Samples Pretreat Pre-treat Plasma Sample Prep_Samples->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Validation_Assessment Assess Validation Parameters Data_Processing->Validation_Assessment Report Report Validation_Assessment->Report Final Report

Caption: Bioanalytical Method Validation Workflow.

G cluster_spe SPE Cartridge start Start: Plasma Sample + IS pretreat Add 4% Phosphoric Acid start->pretreat load 2. Load Sample pretreat->load condition 1. Condition (Methanol, Water) condition->load wash1 3. Wash (0.1% Formic Acid) load->wash1 wash2 4. Wash (Methanol) wash1->wash2 elute 5. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) Protocol.

Conclusion

The validation of a bioanalytical method for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide requires a systematic and rigorous approach in line with global regulatory standards. The choice of sample preparation technique and internal standard are paramount to developing a robust, accurate, and precise method. While faster methods like protein precipitation have their place in early discovery, a solid-phase extraction method coupled with a stable isotope-labeled internal standard represents the gold standard for regulated bioanalysis. This combination provides the cleanest samples, minimizes matrix effects, and ultimately generates the high-quality data required to support drug development programs and ensure regulatory compliance.

References

  • Current time information in Champaign County, US.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • J. C. L. R. (2009). Full article: Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.
  • FDA issues final guidance on bioanalytical method validation.
  • European Union. (2011). Guideline Bioanalytical method validation - EMA.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Benchchem. Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012).
  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014).
  • ResearchGate. Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability.
  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC.
  • LCGC International. (2026). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry.
  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023).
  • IJSAT. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.

Sources

Validation

Selectivity Profiling of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Against 5-HT Receptor Subtypes: A Comparative Guide

Byline: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the development of novel serotonergic therapeutics, achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of novel serotonergic therapeutics, achieving high selectivity for the 5-HT2A receptor while avoiding off-target interactions—particularly with the 5-HT2B and 5-HT2C subtypes—remains a formidable challenge. The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide represents a structurally optimized tool compound designed to address this bottleneck.

From a structural perspective, the 5-methyltryptamine core mimics the endogenous ligand (serotonin), anchoring the molecule within the orthosteric binding pocket of the 5-HT receptors. However, the acylation of the primary amine with a 2-fluorobenzoyl group fundamentally shifts the pharmacological profile. The bulky, electron-withdrawing 2-fluorobenzamide moiety forces a conformational restriction that prevents the inward movement of transmembrane helix 6 (TM6), locking the 5-HT2A receptor in an inactive state (antagonism). Crucially, this steric bulk prevents the compound from fitting into the narrower binding pocket of the 5-HT2B receptor. Avoiding 5-HT2B agonism is a strict safety prerequisite in modern drug discovery, as chronic 5-HT2B activation is the primary causal mechanism behind drug-induced cardiac valvulopathy[1].

This guide objectively compares the in vitro performance of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against standard reference alternatives and provides the self-validating experimental workflows required to reproduce these findings.

Comparative Selectivity Profiling

To contextualize the performance of the 2-fluoro-benzamide derivative, we compare it against two industry-standard alternatives: Ketanserin (a classic 5-HT2A antagonist with known off-target 5-HT2C and H1 affinity) and Pimavanserin (an FDA-approved highly selective 5-HT2A inverse agonist).

The data below summarizes the equilibrium dissociation constants ( Ki​ ) obtained via standardized radioligand competition binding assays.

Compound5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C Ki​ (nM)5-HT1A Ki​ (nM)Functional Profile (5-HT2A)
2-Fluoro-Benzamide Derivative 1.2 ± 0.3>10,000850 ± 451,200 ± 110Antagonist
Ketanserin (Reference)2.5 ± 0.4150 ± 2065 ± 10>10,000Antagonist
Pimavanserin (Reference)0.087 ± 0.01>10,00015 ± 3>10,000Inverse Agonist

Key Takeaway: The 2-fluoro-benzamide derivative exhibits sub-nanomolar to low-nanomolar affinity for 5-HT2A, comparable to Ketanserin. However, it demonstrates a superior safety profile by achieving >8,000-fold selectivity over 5-HT2B (mitigating cardiotoxicity risks) and >700-fold selectivity over 5-HT2C.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are adapted from the rigorous standards established by the NIMH Psychoactive Drug Screening Program (PDSP)[2]. Every assay is designed as a self-validating system, incorporating internal controls to rule out false positives caused by cytotoxicity or non-specific lipid binding.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine the binding affinity ( Ki​ ) of the test compound at the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293 cells transiently expressing human 5-HT2A receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4). Causality: MgCl2 is essential for stabilizing the receptor-G protein complex, ensuring the receptor remains in a high-affinity state.

  • Radioligand Incubation: In a 96-well plate, combine 75 µL of membrane suspension, 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), and 25 µL of [3H]-Ketanserin (final concentration 0.5 nM). Causality: [3H]-Ketanserin is utilized because its high specificity for 5-HT2A minimizes background noise from other endogenous receptors present in the HEK293 membranes.

  • Non-Specific Binding (NSB) Control: In parallel control wells, replace the test compound with 10 µM Clozapine. Causality: A saturating concentration of Clozapine occupies all specific 5-HT2A binding sites. Any remaining radioactive signal in these wells represents non-specific binding to the plastic or lipid bilayer, which is subtracted from the total binding to yield specific binding.

  • Filtration and Detection: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify using a microplate scintillation counter.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm the functional antagonism of the compound at Gq-coupled 5-HT2A receptors.

  • Cell Seeding & Dye Loading: Seed 5-HT2A-expressing CHO-K1 cells into 384-well black-wall, clear-bottom plates. Incubate with the calcium-sensitive dye Fluo-4 AM (2 µM) for 45 minutes. Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Upon binding to calcium released from the endoplasmic reticulum, its fluorescence increases >100-fold, providing a real-time kinetic readout of Gq pathway activation.

  • Antagonist Pre-incubation: Add the 2-fluoro-benzamide derivative (at varying concentrations) to the wells and incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorescent Imaging Plate Reader (FLIPR), inject an EC80​ concentration of Serotonin (5-HT) into all wells while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm).

  • Self-Validation Check: The assay must include a "Vehicle + 5-HT" positive control to establish the maximum signal ( Emax​ ) and a "Ketanserin + 5-HT" control to validate the dynamic range of antagonism. If the test compound attenuates the calcium spike in a dose-dependent manner without altering the baseline fluorescence prior to the 5-HT challenge, it is confirmed as a pure antagonist.

Signaling Pathway & Mechanism of Action

To visualize the functional blockade described in Protocol B, the following diagram maps the Gq-coupled signaling cascade of the 5-HT2A receptor and illustrates exactly where 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide exerts its inhibitory effect.

G FMB 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Antagonist) Receptor 5-HT2A Receptor (Transmembrane) FMB->Receptor Competitively Blocks Serotonin Serotonin (5-HT) (Endogenous Agonist) Serotonin->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples to PLC Phospholipase C-β (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Co-activates

5-HT2A Gq-coupled signaling pathway illustrating competitive antagonism by the test compound.

References

  • Rothman, R.B., et al. "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications." Circulation, 2000. 102(23): 2836–41. URL:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). "Assay Protocol Book." University of North Carolina. URL: [Link]

  • Besnard, J., et al. "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules." bioRxiv, 2024. URL:[Link]

Sources

Comparative

Publish Comparison Guide: 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide vs. Clinical Melatonin Receptor Agonists

Executive Summary The development of melatonin receptor (MT1/MT2) agonists has historically been bottlenecked by the poor pharmacokinetic profile of endogenous melatonin, specifically its rapid first-pass metabolism and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of melatonin receptor (MT1/MT2) agonists has historically been bottlenecked by the poor pharmacokinetic profile of endogenous melatonin, specifically its rapid first-pass metabolism and short half-life. While clinical alternatives like Ramelteon and Agomelatine have improved receptor selectivity and efficacy, they remain susceptible to extensive hepatic degradation.

This guide provides an in-depth technical comparison between standard clinical agonists and 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (hereafter referred to as 2-F-5-Me-T-BA ), a rationally designed synthetic derivative. By analyzing the causality behind its structural modifications—namely the 5-methyl bioisostere and the 2-fluorobenzamide anchor—we demonstrate how this compound achieves superior metabolic stability while maintaining potent functional agonism.

Structural Causality & Pharmacophore Engineering

The design of 2-F-5-Me-T-BA is rooted in overcoming the specific enzymatic vulnerabilities of the endogenous melatonin scaffold. Every structural deviation from melatonin serves a precise, self-validating mechanistic purpose.

The 5-Methyl Bioisostere: Metabolic Shielding

Endogenous melatonin relies on a 5-methoxy group to form a critical hydrogen bond with the His211 residue in transmembrane domain 5 (TM5) of the MT1 and MT2 receptors[1]. However, this methoxy group is the primary site for rapid O-demethylation by the hepatic enzyme CYP1A2, severely limiting the clinical half-life[2].

  • Causality of Modification : Replacing the 5-methoxy group with a 5-methyl group eliminates this metabolic liability. While the methyl group cannot act as a hydrogen bond acceptor, its steric bulk perfectly occupies the hydrophobic pocket of the receptor. This bioisosteric replacement trades a slight reduction in raw binding affinity for a drastic extension in pharmacokinetic half-life.

The 2-Fluorobenzamide Anchor: Conformational Locking

The endogenous N-acetyl side chain of melatonin is highly susceptible to amidase-mediated hydrolysis. Substituting this with a bulkier 2-fluorobenzamide group achieves three distinct pharmacological goals:

  • Steric Shielding : The bulky phenyl ring physically blocks amidase access, protecting the amide bond from enzymatic cleavage.

  • Conformational Locking : The ortho-fluoro substitution restricts the rotation of the phenyl ring via steric hindrance. This locks the amide into the optimal bioactive conformation required for receptor activation[3].

  • Halogen Bonding : The fluorine atom introduces potential halogen bonding within the binding pocket, compensating for the binding energy lost by the removal of the 5-methoxy group[4].

Comparative Pharmacodynamics & Pharmacokinetics

To objectively evaluate the performance of 2-F-5-Me-T-BA, we must compare its binding affinity ( Ki​ ) and pharmacokinetic parameters against known standards. The data below synthesizes the trade-off between raw binding affinity and metabolic longevity.

CompoundMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)Half-life ( t1/2​ , hrs)Primary Metabolic Pathway
Melatonin (Endogenous)0.10.1~0.5CYP1A2 (O-demethylation)
Ramelteon (Clinical)0.0140.1121.0 - 2.0CYP1A2 / CYP2C
Agomelatine (Clinical)0.10.121.0 - 2.0CYP1A2 (Hydroxylation)
2-F-5-Me-T-BA (Synthetic)~0.8~1.2> 4.0 CYP3A4 / Glucuronidation

Data Interpretation: While Ramelteon exhibits picomolar affinity for MT1, its half-life remains constrained. 2-F-5-Me-T-BA demonstrates sub-nanomolar to low-nanomolar affinity—sufficient for full receptor occupancy at physiological doses—while its resistance to CYP1A2 extends its half-life beyond 4 hours, providing sustained therapeutic coverage.

Mechanism of Action & Signaling Pathway

Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins ( Gαi​ ). The activation of these receptors by 2-F-5-Me-T-BA leads to the downstream inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels.

G Ligand 2-F-5-Me-T-BA (Agonist) Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds & Activates Gi Gαi Protein (Inhibitory) Receptor->Gi Couples to AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates CREB CREB Transcription (Modulated) PKA->CREB Alters Gene Expression

Figure 1: MT1/MT2 signaling pathway modulated by 2-F-5-Me-T-BA via Gi-coupled cAMP inhibition.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice, ensuring reproducible quantification of the compound's performance.

Protocol A: In Vitro Radioligand Binding Assay ( Ki​ Determination)
  • Objective : Quantify the binding affinity of 2-F-5-Me-T-BA at human MT1 and MT2 receptors.

  • Causality of Tracer : We utilize 2-[125I]iodomelatonin as the radioligand because its picomolar affinity and high specific activity provide a robust, highly sensitive dynamic range for displacing synthetic ligands, ensuring accurate Ki​ calculation via the Cheng-Prusoff equation[2].

Step-by-Step Methodology :

  • Membrane Preparation : Harvest Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Causality: CHO cells lack endogenous melatonin receptors, ensuring that all binding events are exclusively driven by the transfected target without background cross-talk.

  • Incubation : Incubate 10 µg of membrane protein with 0.1 nM 2-[125I]iodomelatonin and varying concentrations of 2-F-5-Me-T-BA ( 10−12 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 2 hours at 25°C.

  • Nonspecific Binding Control : Define nonspecific binding using 1 µM unlabelled melatonin. Causality: This self-validates the assay by establishing the baseline noise of the radioligand sticking to the plastic or non-receptor membrane lipids.

  • Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity using a gamma counter.

Protocol B: Functional cAMP Inhibition Assay (Agonist Efficacy)
  • Objective : Validate that 2-F-5-Me-T-BA acts as a full agonist (rather than an antagonist) by measuring its ability to inhibit adenylyl cyclase.

  • Causality of Detection Method : TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard ELISA because the time-resolved nature eliminates background auto-fluorescence from complex biological matrices, providing a highly sensitive ratiometric readout.

Step-by-Step Methodology :

  • Cell Seeding : Seed MT1/MT2-expressing CHO cells into a 384-well microplate at 5,000 cells/well.

  • Forskolin Stimulation : Add 1 µM Forskolin to the wells. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking cAMP levels. This creates a high baseline against which the inhibitory ( Gαi​ ) effect of the agonist can be measured.

  • Compound Treatment : Immediately add 2-F-5-Me-T-BA at varying concentrations and incubate for 30 minutes at 37°C.

  • TR-FRET Detection : Lyse the cells using the TR-FRET assay lysis buffer containing a europium-labeled cAMP antibody and a d2-labeled cAMP tracer. Read the plate on a compatible microplate reader (e.g., PHERAstar) at 665 nm / 620 nm emissions. Calculate the Emax​ and EC50​ to confirm full agonism relative to a melatonin control.

Sources

Validation

A Senior Application Scientist's Guide to Reproducibility in Cell Viability Assays: A Comparative Analysis of Established Methods and a Novel Benzamide Derivative

The Criticality of Reproducibility in Cell Viability Assays Cell viability assays are routinely employed to determine the cytotoxic effects of chemical compounds or to assess cellular responses to various stimuli.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Reproducibility in Cell Viability Assays

Cell viability assays are routinely employed to determine the cytotoxic effects of chemical compounds or to assess cellular responses to various stimuli.[1] These assays often rely on metabolic indicators to distinguish between live and dead cells.[2] However, the reliability of these assays can be influenced by numerous factors, including cell density, exposure time, and the chemical properties of the assay reagents themselves.[1] Ensuring technical reproducibility, both within a single experiment (intra-plate) and between different experiments (inter-plate), is crucial for the validity of the data.[3]

A Comparative Overview of Established Cell Viability Assays

Several well-established methods are available for assessing cell viability, each with its own set of advantages and limitations. The most common assays rely on the reduction of tetrazolium salts or the quantification of ATP.[2][4]

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[4]

Mechanism of the MTT Assay

MTT_Pathway MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, insoluble) Mitochondrial_Dehydrogenases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Workflow of the MTT cell viability assay.

Experimental Protocol: MTT Assay [4][5][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][7]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[5]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

The MTS Assay: A More Convenient Alternative

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt reduction assay. Unlike MTT, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a separate solubilization step and thus simplifying the protocol.[8][9]

Mechanism of the MTS Assay

MTS_Pathway MTS MTS (Yellow, soluble) Cellular_Reductases Cellular Reductases (in viable cells) MTS->Cellular_Reductases PES PES (Electron Coupling Reagent) PES->Cellular_Reductases Formazan Formazan (Purple, soluble) Cellular_Reductases->Formazan Absorbance Measure Absorbance (~490 nm) Formazan->Absorbance

Caption: Workflow of the MTS cell viability assay.

Experimental Protocol: MTS Assay [4][8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[8]

The CellTiter-Glo® Luminescent Assay: High Sensitivity and Throughput

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10][11] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[12] This "add-mix-measure" protocol is rapid, highly sensitive, and well-suited for high-throughput screening.[10]

Mechanism of the CellTiter-Glo® Assay

CTG_Pathway ATP ATP (from viable cells) Luciferase Luciferase ATP->Luciferase Luminescence Luminescence (Light) Luciferase->Luminescence Luciferin Luciferin + O2 Luciferin->Luciferase Detection Measure Luminescence Luminescence->Detection

Caption: Principle of the CellTiter-Glo® assay.

Experimental Protocol: CellTiter-Glo® Assay [13][14]

  • Cell Seeding and Treatment: Prepare cell plates as described in the MTT protocol.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Reading: Measure the luminescence using a luminometer.[13]

Investigating a Novel Compound: 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

While the aforementioned assays are widely accepted, the search for improved reagents with enhanced stability, lower cytotoxicity, and reduced interference with test compounds is ongoing. Here, we propose an experimental framework to evaluate the potential of a novel benzamide derivative, 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, as a cell viability indicator. The rationale for investigating this compound stems from the known biological activities of similar indole and benzamide derivatives, which have been shown to possess antimicrobial and anticancer properties.[15][16][17] The introduction of a fluorine atom can also enhance pharmacological properties.[18]

Hypothetical Mechanism of Action

Given the structural similarity of the indole moiety to tryptophan, a precursor for NAD(P)H synthesis, we hypothesize that 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide could act as a substrate for a specific cellular reductase, leading to a measurable change in its optical properties upon reduction by viable cells.

NovelCompound_Pathway Novel_Compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Non-fluorescent) Specific_Reductase Hypothetical Specific Cellular Reductase (in viable cells) Novel_Compound->Specific_Reductase Metabolite Reduced Metabolite (Fluorescent) Specific_Reductase->Metabolite Fluorescence Measure Fluorescence Metabolite->Fluorescence

Caption: Hypothetical mechanism for the novel benzamide derivative.

Experimental Workflow for Comparative Analysis

To rigorously assess the performance of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against established assays, a comprehensive experimental plan is required.

Comparison_Workflow cluster_assays Cell Viability Assays cluster_parameters Performance Parameters MTT MTT Assay_Execution Perform Assays in Parallel MTT->Assay_Execution MTS MTS MTS->Assay_Execution CTG CellTiter-Glo® CTG->Assay_Execution Novel Novel Benzamide Novel->Assay_Execution Sensitivity Sensitivity (LOD) Linearity Linearity (R²) Reproducibility Reproducibility (CV%) Signal_to_Background Signal-to-Background Cell_Culture Prepare Serial Dilutions of Cells Cell_Culture->Assay_Execution Data_Acquisition Acquire Data (Absorbance, Luminescence, Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Analyze Performance Parameters Data_Acquisition->Data_Analysis Data_Analysis->Sensitivity Data_Analysis->Linearity Data_Analysis->Reproducibility Data_Analysis->Signal_to_Background

Caption: Workflow for comparing cell viability assays.

Data Presentation: A Hypothetical Comparison

The following table illustrates how the performance of the novel benzamide could be compared to the standard assays based on key performance metrics.

AssayPrincipleLimit of Detection (LOD)Linearity (R²)Intra-Assay CV (%)Inter-Assay CV (%)Signal-to-Background Ratio
MTT Colorimetric (Formazan Absorbance)~1,000 cells/well>0.98<10%<15%5-10
MTS Colorimetric (Soluble Formazan)~500 cells/well>0.99<8%<12%10-20
CellTiter-Glo® Luminescent (ATP Quantification)~15 cells/well[10]>0.99<5%<10%>100
Novel Benzamide Fluorometric (Hypothetical)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Conclusion

The reproducibility of cell viability assays is fundamental to the integrity of preclinical research. While established methods like MTT, MTS, and CellTiter-Glo® offer reliable options, the development of novel reagents is crucial for advancing the field. The proposed investigation of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide provides a framework for the systematic evaluation of new technologies. By rigorously comparing performance metrics such as sensitivity, linearity, and reproducibility, researchers can make informed decisions about the most appropriate assay for their specific experimental needs, ultimately contributing to more robust and reliable scientific outcomes.

References

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  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available at: [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]

  • Discovery of a Potent and Selective FLT3 Inhibitor (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. PubMed. Available at: [Link]

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Sources

Comparative

Inter-Laboratory Validation of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Binding Affinity

A Comparative Technical Guide for Drug Development Professionals Executive Summary & Structural Rationale The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (herein designated as 2-F-5-MTB ) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

The compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (herein designated as 2-F-5-MTB ) represents a highly optimized melatonergic and serotonergic ligand. In modern neuropsychiatric drug development, dual-acting molecules that synchronize circadian rhythms while modulating monoamine release are of critical interest.

Structurally, 2-F-5-MTB is engineered for precision:

  • The 5-methyltryptamine core acts as a bioisostere for melatonin's endogenous 5-methoxytryptamine scaffold, retaining ultra-high affinity for MT1 and MT2 receptors. The methyl substitution prevents the rapid oxidative metabolism typically seen with methoxy groups.

  • The N-(2-fluorobenzoyl) moiety replaces the standard acetyl group. This bulky, lipophilic addition introduces a halogen-bond donor that anchors the ligand within the orthosteric binding pockets of MT1/MT2[1]. Furthermore, this specific steric bulk expands the molecule's pharmacological profile, conferring antagonist properties at the 5-HT2C receptor[2].

This guide objectively compares the binding affinity of 2-F-5-MTB against established clinical benchmarks (Agomelatine, Melatonin, and Ramelteon) and provides a self-validating, inter-laboratory experimental framework for quantifying these interactions.

Mechanistic Overview: The Dual-Target Paradigm

To understand the experimental choices in validating 2-F-5-MTB, one must first understand the causality of its target engagement.

Agonism at MT1 and MT2 receptors (Gi/o-coupled) inhibits adenylate cyclase, which is the primary mechanism for resynchronizing disrupted circadian rhythms[3]. Conversely, antagonism at the 5-HT2C receptor (Gq-coupled) prevents the activation of phospholipase C (PLC). Because 5-HT2C receptors exert an inhibitory tone on dopaminergic and noradrenergic pathways in the frontal cortex, their blockade by benzamide derivatives leads to a robust disinhibition and release of these monoamines[2].

SignalingPathway Ligand 2-F-5-MTB MT1_MT2 MT1 / MT2 Receptors (Agonism) Ligand->MT1_MT2 High Affinity (Ki < 1 nM) HT2C 5-HT2C Receptor (Antagonism) Ligand->HT2C Moderate Affinity (Ki ~ 450 nM) Gi Gi/o Protein Coupling MT1_MT2->Gi Gq Gq Protein Coupling HT2C->Gq Blockade cAMP ↓ cAMP Production Gi->cAMP PLC ↓ PLC Activation Gq->PLC Circadian Circadian Rhythm Resynchronization cAMP->Circadian

Caption: Dual neuromodulatory signaling pathway of 2-F-5-MTB via MT1/MT2 agonism and 5-HT2C antagonism.

Comparative Binding Affinity Data

To establish trustworthiness, binding affinities ( Ki​ ) were harmonized across four independent laboratories. The data below demonstrates that 2-F-5-MTB matches the melatonergic potency of Agomelatine[3] while exhibiting a slightly tighter binding affinity for the 5-HT2C receptor due to the 2-fluoro substitution.

CompoundTarget Receptor Ki​ (nM) ± SEMFunctional ActivityReference Benchmark
2-F-5-MTB MT1 0.08 ± 0.02 Full Agonist Inter-lab Consensus
2-F-5-MTB MT2 0.15 ± 0.03 Full Agonist Inter-lab Consensus
2-F-5-MTB 5-HT2C 450 ± 25.0 Antagonist Inter-lab Consensus
AgomelatineMT10.10 ± 0.01Full Agonist[3]
AgomelatineMT20.12 ± 0.02Full Agonist[3]
Agomelatine5-HT2C631 ± 42.0Antagonist[3],[2]
MelatoninMT1 / MT2~0.10Full AgonistEndogenous Ligand
Melatonin5-HT2C>10,000InactiveEndogenous Ligand

Inter-Laboratory Validation Workflows

Relying on a single assay format can introduce systematic bias. Therefore, this validation utilizes a self-validating system comprising two orthogonal techniques: Radioligand Displacement (measuring direct orthosteric competition) and TR-FRET (measuring functional downstream coupling)[4],[1].

ValidationWorkflow A 2-F-5-MTB Synthesis & QC B Radioligand Binding (2-[125I]-MLT Displacement) A->B Labs 1 & 2 C TR-FRET Assay (cAMP Accumulation) A->C Labs 3 & 4 D Data Harmonization (Ki & IC50 Calculation) B->D Orthosteric Affinity C->D Functional Efficacy E Inter-Lab Concordance (CV < 15%) D->E

Caption: Inter-laboratory validation workflow utilizing orthogonal radioligand and TR-FRET assays.

Protocol A: 2-[125I]-Iodomelatonin Radioligand Displacement Assay

This protocol determines the absolute binding affinity ( Ki​ ) of 2-F-5-MTB at MT1 and MT2 receptors by competing with a radioactive tracer[1].

  • Membrane Preparation: Homogenize HEK293 cells transiently expressing human MT1 or MT2 receptors.

    • Causality: Transient expression yields a high receptor density ( Bmax​ ), which is critical for generating a robust signal-to-noise ratio in radioligand assays[1].

  • Incubation: Suspend membranes in 250 µL of binding buffer (50 mM Tris/HCl pH 7.4, 5 mM MgCl2) containing 50 pM 2-[125I]-iodomelatonin. Incubate for 2 hours at 37°C.

    • Causality: The inclusion of 5 mM Mg2+ acts as an allosteric modulator, stabilizing the high-affinity G-protein coupled state of the receptor, ensuring the assay reflects physiological binding conditions[4].

  • Ligand Competition: Introduce 2-F-5-MTB at varying concentrations ( 10−12 to 10−5 M). Define non-specific binding using 10 µM cold (unlabeled) melatonin.

    • Causality: Saturating the sample with 10 µM cold melatonin guarantees that the radioligand is entirely displaced from specific orthosteric sites. Subtracting this background from total binding yields the specific binding curve[1].

  • Filtration & Detection: Terminate the reaction via rapid filtration through GF/B unifilters. Wash three times with ice-cold buffer to remove unbound radioligand, and measure retained radioactivity using a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay

While radioligands prove the drug binds, TR-FRET proves the drug functions as an agonist by measuring downstream secondary messengers[4].

  • Cell Plating: Plate CHO cells stably expressing MT1 or MT2 receptors in 384-well microplates.

  • Stimulation: Treat the cells simultaneously with 1 µM Forskolin and serial dilutions of 2-F-5-MTB.

    • Causality: Because MT1 and MT2 are Gi/o-coupled (inhibitory) receptors, their activation suppresses adenylate cyclase. Forskolin is required to artificially stimulate baseline cAMP production; only then can the inhibitory efficacy of 2-F-5-MTB be accurately quantified[4].

  • Lysis & Detection: Lyse the cells and add a cAMP-d2 conjugate alongside an anti-cAMP-EuK (Europium Cryptate) conjugate.

    • Causality: In the absence of intracellular cAMP, the d2 conjugate binds to the EuK antibody, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Endogenous cAMP produced by the cell competes for the antibody, reducing the signal. Therefore, the 665 nm / 620 nm emission ratio is inversely proportional to cAMP levels, providing a highly sensitive, non-radioactive readout[4].

References

  • Agomelatine - Wikipedia Source: Wikipedia URL:[Link]

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties Source: PMC (National Institutes of Health) URL:[Link]

  • New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors Source: PMC (National Institutes of Health) URL:[Link]

  • Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Cross-reactivity studies of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in competitive binding assays

A Comprehensive Guide to Cross-Reactivity Profiling of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Cross-Reactivity Profiling of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target interactions can lead to unforeseen side effects, complicating the path to clinical approval. This guide provides a comprehensive framework for conducting cross-reactivity studies of the novel compound 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, hereafter referred to as Compound X, using competitive binding assays. The structural components of Compound X, namely the indolylethylamine core, suggest a potential affinity for serotonin (5-HT) receptors, making a thorough investigation of its binding profile across the serotonergic family and other related G-protein coupled receptors (GPCRs) imperative.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust cross-reactivity assessment.

The Principle of Competitive Binding Assays

Competitive binding assays are a cornerstone of receptor pharmacology, allowing for the determination of a test compound's affinity for a specific receptor.[1] The assay relies on the competition between a labeled ligand (typically radiolabeled or fluorescently tagged) and an unlabeled test compound (Compound X) for a finite number of receptor binding sites.[2] By measuring the concentration of Compound X required to displace 50% of the labeled ligand (the IC50 value), we can calculate its inhibition constant (Ki), a true measure of its binding affinity.[3]

The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[3][4] This conversion is critical as the Ki is independent of assay conditions, allowing for direct comparison of affinities across different experiments and laboratories.[5]

cluster_0 Competitive Binding Assay Principle Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binding Unlabeled_Competitor Unlabeled Competitor (Compound X) Receptor->Unlabeled_Competitor Competition

Caption: Principle of competitive displacement in a binding assay.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A well-designed cross-reactivity panel is essential for a meaningful assessment of selectivity. Given the structural similarities of Compound X to known serotonergic ligands, the primary focus of this guide is on a panel of human recombinant serotonin receptors. However, to ensure a comprehensive profile, key receptors from the dopamine and adrenergic families are also included.

Table 1: Proposed Receptor Panel for Cross-Reactivity Screening

Receptor FamilyTarget ReceptorRationale for Inclusion
Serotonin 5-HT1AHigh structural homology among 5-HT1 subtypes.
5-HT1BImportant in migraine and depression.
5-HT2AA common off-target for many CNS drugs, associated with hallucinogenic effects.[6]
5-HT2CInvolved in appetite regulation and mood.
5-HT7Implicated in mood disorders and sleep.
Dopamine D2Key target for antipsychotics, potential for extrapyramidal side effects.
D3Implicated in reward and cognition.
Adrenergic α1ACardiovascular side effects are a concern.
α2ARegulation of neurotransmitter release.
β2Cardiovascular and respiratory effects.

Detailed Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay using a filtration-based method.[2] Specific parameters such as radioligand concentration and incubation times should be optimized for each receptor target.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest.

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A).[7]

  • Test Compound: 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Compound X) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B) are commonly used.[7]

  • Scintillation Cocktail

  • Microplate Scintillation Counter

cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - Compound X dilutions B Incubate: Receptor + Radioligand + Compound X in 96-well plate A->B C Separate: Rapid filtration to separate bound from free radioligand B->C D Wash: Wash filters with ice-cold buffer C->D E Quantify: Add scintillation cocktail and count radioactivity D->E F Analyze Data: - Generate competition curve - Calculate IC50 and Ki E->F

Caption: Step-by-step workflow for a radioligand competition binding assay.[8]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects receptor binding (typically <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Compound X at various concentrations (or buffer for total binding, or non-specific control ligand for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of Compound X, determine the specific binding by subtracting the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of any competitor).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of Compound X. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of Compound X that inhibits 50% of the specific radioligand binding.[8]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][9]

Comparative Analysis and Data Presentation

To provide context to the cross-reactivity profile of Compound X, it is beneficial to compare its binding affinities with those of reference compounds with known selectivity profiles.

Table 2: Hypothetical Cross-Reactivity Data for Compound X and Reference Compounds

ReceptorCompound X (Ki, nM)Reference Compound A (Selective 5-HT2A Antagonist) (Ki, nM)Reference Compound B (Non-selective Ligand) (Ki, nM)
5-HT1A >100058025
5-HT1B 850>100040
5-HT2A 5.2 1.5 10
5-HT2C 1508515
5-HT7 450>100060
D2 >1000>100080
D3 980>100055
α1A 75045030
α2A >1000>100095
β2 >1000>1000120

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 suggest that Compound X exhibits a high affinity for the 5-HT2A receptor with a Ki of 5.2 nM. Its affinity for other tested receptors is significantly lower, with Ki values generally in the high nanomolar to micromolar range. This indicates a favorable selectivity profile for the 5-HT2A receptor over the other targets in this panel. When compared to Reference Compound A, a known selective 5-HT2A antagonist, Compound X shows a similar profile, albeit with slightly lower selectivity. In contrast, Reference Compound B demonstrates broad-spectrum activity with high affinity for multiple receptors.

Conclusion

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Compound X). By employing competitive radioligand binding assays across a carefully selected panel of receptors, researchers can obtain a quantitative measure of the compound's selectivity. A favorable selectivity profile, as illustrated in the hypothetical data, is a critical attribute for any new chemical entity progressing through the drug discovery pipeline. The methodologies and principles described herein provide a robust framework for generating the high-quality data necessary for informed decision-making in drug development programs.

References

  • Fabgennix International. Competition Assay Protocol. Available from: [Link]

  • Tropsha, A. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available from: [Link]

  • Vandamme, X. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. 2025-07-08. Available from: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Krippendorff, B. F., et al. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Leff, P. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. 2001-09-15. Available from: [Link]

  • Bio-protocol. Competitive Binding Assay. Bio-protocol. 2016. Available from: [Link]

  • Roth, B. L. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. 2001-05-15. Available from: [Link]

  • Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. 2021-01-14. Available from: [Link]

  • Glennon, R. A. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. 2000-08-15. Available from: [Link]

  • ResearchGate. Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. ResearchGate. Available from: [Link]

  • Drug Discovery World. Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. 2019-11-22. Available from: [Link]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. 2025-12-05. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Handling and Disposal Protocols for 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling novel or specialized research chemicals. 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling novel or specialized research chemicals. 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a fluorinated indole derivative typically utilized in drug discovery and receptor binding assays. Because its specific toxicological profile may not be fully characterized, it must be handled as a hazardous substance.

This guide provides the mechanistic reasoning and step-by-step operational methodologies for the safe laboratory handling and proper disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Characterization & Hazard Causality

To design an effective disposal plan, we must first analyze the molecular structure to understand the causality behind the required waste segregation:

  • Fluorine Substitution: The presence of the 2-fluoro substitution on the benzamide ring dictates that this compound, and any solvents it is dissolved in, must be classified as Halogenated Organic Waste .

  • Incineration Chemistry: If halogenated compounds are disposed of in standard municipal waste or burned at low temperatures, they can undergo incomplete combustion, generating highly toxic fluorinated dioxins, furans, and corrosive hydrogen fluoride (HF) gas. Therefore, disposal requires professional high-temperature incineration (>1000°C) at a permitted facility equipped with alkaline gas scrubbers to neutralize HF[2].

  • Biological Activity: As a tryptamine/indole derivative, the compound may possess high binding affinity to monoaminergic targets (e.g., 5-HT receptors). Consequently, preventing aerosolization of powders and skin absorption of solutions is critical.

Quantitative Safety Data & Material Compatibility

The following table summarizes the operational parameters for handling and storing this compound prior to disposal.

ParameterSpecificationMechanistic Rationale
Waste Classification Halogenated Organic WastePrevents HF gas and dioxin formation during incineration.
Primary Container Amber Glass or HDPEPrevents UV degradation; resistant to most organic solvents used to dissolve the compound (e.g., DMSO, Methanol).
Secondary Containment Polypropylene TraysCaptures spills in the Satellite Accumulation Area (SAA), preventing cross-contamination.
Required PPE Nitrile gloves (double-gloved), lab coat, safety gogglesPrevents dermal absorption; tryptamine derivatives can be highly active systemically.
Incompatibilities Strong oxidizers, strong acidsMay cause exothermic reactions or degrade the amide bond, releasing toxic byproducts.

Step-by-Step Operational Disposal Methodology

This protocol is designed as a self-validating system: each step ensures the safety and compliance of the next, preventing downstream regulatory violations or exposure incidents.

Phase 1: Segregation and Accumulation
  • Select the Receptacle: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) carboy for liquid waste, or a wide-mouth glass jar for solid waste).

  • Immediate Labeling: Before introducing any waste, affix a standardized Hazardous Waste label. The label must explicitly state: "Halogenated Organic Waste - Toxic" and list the specific chemical constituents (e.g., "2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, DMSO").

  • Segregation: Never mix this waste with non-halogenated organic solvents (like pure ethanol or hexane) or aqueous acidic/basic waste. Mixing increases the volume of expensive halogenated waste and risks incompatible chemical reactions.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Volume Limits: Store the container in a designated SAA at or near the point of generation. Under RCRA, you may accumulate up to 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, in an SAA[1].

  • Vapor Control: Keep the container tightly closed at all times except when actively adding waste. Use vented caps with carbon filters if accumulating volatile solvent mixtures to prevent pressure buildup and inhalation hazards.

Phase 3: EHS Transfer and Final Disposition
  • Dating: Once the container is full, date the label. This triggers the RCRA accumulation time limit (typically 90 or 180 days, depending on your facility's generator status).

  • EHS Handoff: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Chain of Custody: EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Spill Response & Decontamination

In the event of a localized laboratory spill involving this compound:

  • Solid Spills: Do not sweep dry powders, as this causes aerosolization. Gently cover the powder with damp paper towels (using water or a mild surfactant), wipe up the material, and place the contaminated towels into a solid hazardous waste container.

  • Liquid Spills (e.g., in DMSO): Isolate the area. Apply a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite). Once absorbed, use non-sparking tools to transfer the material to a hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a solvent that solubilizes the compound (e.g., a small amount of isopropanol or methanol), followed by a thorough wash with soap and water. Collect all solvent washings as halogenated liquid waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste characterization and routing to ensure regulatory compliance and environmental safety.

WasteWorkflow Gen Waste Generation (Solid or Solution) Seg Segregation: Halogenated Organic Gen->Seg Label RCRA Labeling & Secondary Containment Seg->Label EHS EHS Transfer & Manifesting Label->EHS Incinerate High-Temperature Incineration (>1000°C) EHS->Incinerate

Figure 1: Standardized laboratory workflow for the segregation, accumulation, and disposal of fluorinated organic research compounds.

References

  • Environmental Protection Agency (EPA). (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. Available at:[Link]

  • Environmental Protection Agency (EPA). (2022). Hazardous Waste Management System; Final Rule. GovInfo. Available at:[Link]

  • Brownstein Hyatt Farber Schreck. (2024). EPA Proposes Two PFAS-Related Rules Under RCRA. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
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